molecular formula C7H15NO B6606056 1-(2-aminopropan-2-yl)cyclobutan-1-ol CAS No. 2172558-67-5

1-(2-aminopropan-2-yl)cyclobutan-1-ol

Cat. No.: B6606056
CAS No.: 2172558-67-5
M. Wt: 129.20 g/mol
InChI Key: KOOJKPCMMDVAMZ-UHFFFAOYSA-N
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Description

1-(2-Aminopropan-2-yl)cyclobutan-1-ol (CAS 2172558-67-5) is a synthetic amino alcohol with the molecular formula C7H15NO and a molecular weight of 129.20 g/mol . Its structure features a cyclobutane ring bearing both a hydroxyl group and a tertiary butylamine moiety, a configuration that classifies it as an Fsp3-rich compound . Molecules with high carbon bond saturation (Fsp3) are increasingly recognized in drug discovery for their superior drug-like properties, including improved solubility and lower promiscuity, making them valuable starting points for medicinal chemistry programs . As a chiral building block, this compound serves as a versatile intermediate for constructing more complex, three-dimensional structures. It is particularly relevant in the synthesis of novel, natural product-inspired frameworks, such as tricyclic spirolactams, which are explored as privileged scaffolds in focused chemical libraries for screening against various biological targets . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-aminopropan-2-yl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(2,8)7(9)4-3-5-7/h9H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOJKPCMMDVAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1(CCC1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Aminopropan 2 Yl Cyclobutan 1 Ol and Analogues

Retrosynthetic Disconnections and Key Precursors

Retrosynthetic analysis is a technique for designing a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials airitilibrary.comamazonaws.com. This process involves breaking bonds to identify strategic disconnections that correspond to reliable chemical reactions.

For 1-(2-aminopropan-2-yl)cyclobutan-1-ol, a primary retrosynthetic disconnection can be made at the carbon-carbon bond between the cyclobutane (B1203170) ring and the aminopropyl group. This disconnection suggests a nucleophilic addition of an equivalent of a 2-aminopropan-2-yl group to an electrophilic cyclobutanone (B123998) precursor. This leads to the identification of key fragments that can be used to construct the target molecule.

Based on the retrosynthetic analysis, two key strategic fragments are identified for the synthesis of this compound:

Cyclobutanone: This four-membered ring ketone serves as the electrophilic component. It is a readily available starting material that can undergo nucleophilic attack at the carbonyl carbon.

2-Aminopropan-2-yl Synthon: This fragment can be derived from a variety of precursors, such as 2-nitropropane or 2-amino-2-methylpropanenitrile, which can be converted into a suitable nucleophile like a Grignard reagent or an organolithium species after appropriate functional group manipulations and protection of the amino group.

An alternative approach involves the reaction of a protected 2-amino-2-methylpropanal with a cyclobutyl nucleophile. The synthesis of related amino alcohols, such as 2-amino-2-methyl-1-propanol, has been documented through various methods, including the hydrolysis of N-[1-(chloromethyl)propyl] acetamide and the hydrogenolysis of alpha-amino isobutyric acid alkyl esters google.comgoogle.com. These methods can be adapted for the preparation of the required aminopropyl precursor.

The target molecule contains a chiral center at the carbon of the cyclobutane ring bearing the hydroxyl group. The synthesis of enantiomerically pure this compound necessitates the use of chiral building blocks or an asymmetric synthesis strategy. Chiral 1,2-amino alcohols are valuable scaffolds in medicinal chemistry and can be synthesized through various methods, including asymmetric transfer hydrogenation of unprotected α-ketoamines and from arylglyoxals using a pseudoephedrine auxiliary nih.govnih.gov.

The design of chiral building blocks could involve:

Asymmetric synthesis of the aminopropyl fragment: This could be achieved through methods such as the catalytic asymmetric functionalization of N-unprotected amino esters frontiersin.org.

Use of a chiral auxiliary: A chiral auxiliary can be attached to one of the precursors to direct the stereochemical outcome of the key bond-forming reaction, followed by its removal.

Enantioselective addition to cyclobutanone: The use of a chiral catalyst to control the facial selectivity of the nucleophilic addition to the prochiral cyclobutanone.

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the cyclobutane ring and introduce the required functional groups in a convergent manner. Cycloaddition reactions are particularly powerful for the formation of four-membered rings.

Cycloaddition reactions, which involve the formation of a cyclic molecule from two or more unsaturated molecules, are a cornerstone of cyclobutane synthesis nih.gov. The [2+2] cycloaddition is the most common method for synthesizing cyclobutanes nih.gov.

[2+2] cycloaddition reactions involve the combination of two components with two atoms each to form a four-membered ring. These reactions can be promoted by heat, light, or a catalyst.

Thermal [2+2] Cycloadditions: These reactions are often used for the synthesis of cyclobutane derivatives from alkenes and alkynes. The formation of substituted cyclobutanes can be achieved through the cycloaddition of an alkene and an alkyne organicreactions.org.

Photochemical [2+2] Cycloadditions: This method is widely used for the synthesis of cyclobutanes and involves the irradiation of two olefinic partners with UV or visible light acs.org. The reaction can be performed intermolecularly or intramolecularly to afford a variety of cyclobutane structures.

Lewis Acid Promoted [2+2] Cycloadditions: Lewis acids can catalyze the [2+2] cycloaddition of allenoates and alkenes to produce 1,3-substituted cyclobutanes in high yields nih.govacs.org.

Below is a table summarizing various [2+2] cycloaddition strategies for the synthesis of substituted cyclobutanes.

Reaction TypeReactantsConditionsProduct Type
Thermal CycloadditionFluorinated alkene + Conjugated dieneAutogeneous pressure, free-radical inhibitorsFour-membered ring favored over six-membered
Photochemical CycloadditionEnone + AlkeneUV or visible lightBicyclo[4.2.0]octane derivatives
Lewis Acid Promoted CycloadditionAllenoate + Terminal alkeneLewis acid (e.g., BF₃·OEt₂)1,3-substituted cyclobutanes
Enamine [2+2] CycloadditionAldehyde, diethylamine, dialkyl fumarateK₂CO₃, acetonitrile (B52724), 25°CFunctionalized cyclobutanes

High-pressure chemistry offers significant advantages for certain chemical transformations, including cycloaddition reactions. Applying high pressure can increase reaction rates, improve yields, and enhance selectivity, particularly for reactions that are sluggish under standard conditions adesisinc.comresearchgate.net.

High-pressure conditions are particularly effective for [2+2] cycloaddition reactions that are otherwise difficult to achieve. For instance, a library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols was synthesized using a hyperbaric [2+2] cycloaddition reaction between sulfonyl allenes and benzyl vinyl ether as the key step ru.nl. This approach demonstrates the utility of high pressure in constructing functionalized cyclobutanol (B46151) derivatives.

The table below provides examples of high-pressure-mediated cycloaddition reactions.

ReactantsPressureTemperatureTimeYieldReference
Sulfonyl allene (B1206475) + Benzyl vinyl ether15 kbar50°C19 h83% ru.nl
Sulfonyl allene + Benzyl vinyl ether15 kbar21°C19 h45% ru.nl
Sulfonyl allene + Benzyl vinyl ether15 kbar75°C19 h68% ru.nl

Ring Formation and Annulation Methodologies

Ring formation and annulation strategies provide access to the cyclobutane core through the transformation of acyclic or other cyclic precursors. These methods are particularly useful when direct cycloaddition is not feasible or does not provide the desired substitution pattern.

One prominent method is the Tiffeneau–Demjanov rearrangement , a ring expansion reaction of a 1-aminomethyl-cycloalkanol with nitrous acid to yield an enlarged cycloketone. wikipedia.org For the synthesis of a substituted cyclobutanone (a direct precursor to the target cyclobutanol), one could envision starting from a substituted 1-aminomethyl-cyclopropanol. The resulting cyclobutanone can then be subjected to nucleophilic addition at the carbonyl group. This rearrangement provides a reliable method for one-carbon ring expansions, particularly for accessing five, six, and seven-membered rings, though its application to smaller rings is also established. wikipedia.orgresearchgate.net The reaction proceeds via the formation of a diazonium ion, followed by a concerted migration of a carbon atom of the ring, leading to the expanded ketone. ugent.be

Another powerful tool is the Kulinkovich reaction , which synthesizes cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. wikipedia.orgorganic-chemistry.org While primarily used for cyclopropanol synthesis, modifications and extensions of this chemistry, such as the de Meijere variation, can be applied to generate larger rings. The core of the reaction involves the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst. organic-chemistry.orgnrochemistry.com This intermediate then reacts with the ester in a process equivalent to a double alkylation to form the cyclic alcohol. youtube.com

Formal [3+1] cycloaddition strategies have also emerged for the synthesis of substituted cyclobutanols. For instance, the reaction of lithiated 1,1-diborylalkanes with epihalohydrins furnishes 3-borylated cyclobutanols. nih.gov The boron moiety serves as a versatile synthetic handle for subsequent functionalization to install the desired substituents. nih.gov

Table 2: Comparison of Ring Formation Methodologies for Cycloalkanone/Cycloalkanol Synthesis

Reaction Name Starting Materials Key Intermediate Product Type Reference
Tiffeneau–Demjanov 1-Aminomethyl-cycloalkanol, Nitrous acid Diazonium ion Ring-expanded cycloalkanone wikipedia.org
Kulinkovich Reaction Ester, Grignard reagent, Ti(IV) alkoxide Titanacyclopropane Cyclopropanol (typically) organic-chemistry.org

Amination Reactions on Cyclobutanol Scaffolds

Introducing the 2-aminopropan-2-yl moiety onto a pre-formed cyclobutanol or cyclobutanone scaffold is a key strategic consideration. This can be achieved through various amination techniques.

Conjugate addition, or Michael addition, is a versatile method for forming carbon-carbon or carbon-heteroatom bonds. To synthesize the target structure, a conjugate addition approach could involve the reaction of a suitable nitrogen nucleophile with a cyclobutylidene substrate bearing an appropriate activating group. For instance, a nitro-substituted cyclobutylidene could react with a nucleophile, followed by reduction of the nitro group to the amine.

The asymmetric conjugate addition of nucleophiles to electron-deficient alkenes, such as nitroalkenes, has been extensively studied and provides a route to highly functionalized, enantioenriched products. mdpi.commdpi.com Organocatalysis has emerged as a powerful tool in this area, utilizing chiral amines or thioureas to control the stereochemical outcome. mdpi.com This strategy allows for the installation of a nitrogen-containing substituent that can be further elaborated into the desired 2-aminopropan-2-yl group. A study on the synthesis of a library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols successfully employed the conjugate addition of various amines to cyclobutane scaffolds as a key diversification step. ru.nl

Asymmetric amination reactions offer a direct route to chiral amines from prochiral precursors like ketones or alcohols. For a cyclobutanol scaffold, this could involve the direct amination of a cyclobutanone precursor. Organocatalytic asymmetric α-amination of carbonyl compounds is a well-developed field, providing access to chiral α-amino ketones which can be subsequently reduced. mdpi.com

Alternatively, a reductive amination approach can be employed. This involves the reaction of a ketone (e.g., cyclobutanone substituted with a propan-2-ol group at the 1-position) with an amine source in the presence of a reducing agent. The development of enzymatic cascades for the asymmetric amination of alcohols has provided a green and highly selective alternative. researchgate.net Such a system could employ an alcohol dehydrogenase to oxidize a secondary alcohol to a ketone in situ, which is then reductively aminated by an amine dehydrogenase, creating a cofactor self-sufficient cycle. researchgate.net Chiral SPINOL-derived borophosphates have also been developed as catalysts for asymmetric reductive amination with pinacolborane. nih.gov

Intramolecular cyclization strategies can be employed to form one of the rings in the target molecule or a related precursor. For example, an appropriately functionalized acyclic precursor could undergo cyclization to form the cyclobutane ring. A notable example in a related system is the synthesis of (-)-huperzine A, which involved a novel intramolecular aza-Prins cyclization in tandem with a cyclobutane fragmentation to create a bicyclic amine framework. nih.gov While this is a fragmentation rather than a formation, it highlights the utility of intramolecular reactions involving cyclobutane intermediates.

Another approach could involve the intramolecular cyclization of a nitrogen-containing species onto a pre-existing functional group to form a heterocyclic intermediate that is subsequently transformed. For instance, N-N(+) bond-forming intramolecular cyclization has been used to synthesize spiro-pyrazolilammonium salts from O-tosyloxy β-aminopropioamidoximes, demonstrating the feasibility of forming new rings via intramolecular attack of a nitrogen nucleophile. researchgate.net

Multi-Step Synthetic Sequences

The synthesis of a complex molecule like this compound would invariably involve a multi-step sequence, combining several of the aforementioned methodologies. Chiral vicinal amino alcohols are important motifs in pharmaceuticals, and numerous multi-step chemical and chemo-enzymatic strategies have been developed for their synthesis. researchgate.net

A plausible multi-step pathway could commence with the formation of a substituted cyclobutanone via a [2+2] cycloaddition or a Tiffeneau-Demjanov ring expansion. This cyclobutanone would then be the focal point for introducing the two key functional groups.

Hypothetical Synthetic Sequence:

Cyclobutanone Formation: A [2+2] cycloaddition between ketene and an appropriately substituted alkene to form a cyclobutanone.

Carbonyl Functionalization: Nucleophilic addition of a protected 2-propanyl nucleophile (e.g., from 2-lithiopropane or a Grignard reagent derived from 2-bromopropane) to the cyclobutanone carbonyl group to install the tertiary alcohol and the propane backbone.

Introduction of Nitrogen: Conversion of a functional group on the cyclobutane ring (e.g., a ketone precursor) to an amine. This could involve reductive amination of a second carbonyl group or conversion of a carboxylic acid derivative via a Curtius or Hofmann rearrangement.

Final Deprotection: Removal of any protecting groups to yield the final this compound.

The development of multi-step continuous-flow synthesis offers a modern approach to such sequences, allowing for the safe handling of hazardous intermediates and often improving yields and reducing reaction times. flinders.edu.au The synthesis of related 2-substituted 2-aminopropane-1,3-diols, such as the immunosuppressive agent FTY720 (Fingolimod), highlights the importance of multi-step sequences in accessing structurally related, biologically active molecules. nih.gov

Sequential Transformations for Target Construction

A sequential or linear synthesis provides a step-by-step approach to building the target molecule, allowing for purification and characterization at intermediate stages. The most viable sequential route involves the addition of a 2-propylamino nucleophile to cyclobutanone.

A primary challenge in this sequence is the acidic proton of the amine group, which is incompatible with strongly basic organometallic reagents. Therefore, the amine functionality must be protected. A plausible synthetic sequence is outlined below:

Protection of the Amine: Starting with 2-amino-2-methylpropane, the amino group can be protected using a suitable protecting group (e.g., Boc, Cbz, or conversion to a non-reactive derivative like a sulfinamide).

Formation of the Nucleophile: The protected aminopropane is then converted into a potent carbon nucleophile. A common method is the formation of a Grignard reagent by reacting the corresponding alkyl halide with magnesium metal. masterorganicchemistry.com Organolithium reagents can also be employed.

Nucleophilic Addition: The cornerstone of this synthesis is the nucleophilic addition of the prepared organometallic reagent to the carbonyl carbon of cyclobutanone. byjus.com This reaction breaks the C=O pi bond and forms a new carbon-carbon single bond, creating a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com

Workup and Deprotection: An acidic workup protonates the resulting alkoxide to yield the protected tertiary alcohol. Subsequent removal of the protecting group reveals the final target compound, this compound.

The table below summarizes a hypothetical sequential synthesis based on a Grignard reaction.

StepReactionReagents and ConditionsProduct
1 Protection2-amino-2-methylpropane, (Boc)₂O, Solvent (e.g., Dichloromethane)tert-butyl (2-methylpropan-2-yl)carbamate
2 HalogenationProtected amine, Halogenating agent (e.g., NBS, PBr₃)Protected 2-bromo-2-methylpropane derivative
3 Grignard FormationProtected bromo-alkane, Mg turnings, Anhydrous Ether (e.g., THF, Diethyl ether)tert-butyl (2-(magnesiobromo)-2-methylpropan-2-yl)carbamate
4 Nucleophilic AdditionGrignard reagent, Cyclobutanone, Anhydrous Ether, followed by H₃O⁺ workupProtected this compound
5 DeprotectionProtected amino alcohol, Strong acid (e.g., Trifluoroacetic acid)This compound

Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, involve two or more bond-forming transformations under the same reaction conditions, enhancing synthetic efficiency. nih.gov While no specific cascade reaction for the direct synthesis of this compound has been reported, related methodologies for constructing complex cyclobutane-containing scaffolds exist.

For instance, copper-catalyzed domino reactions of anilines with cyclobutanone oxime have been developed to synthesize spirotetrahydroquinoline derivatives. nih.govbeilstein-journals.org This process involves a sequence of nucleophilic attack, cyclization, and aromatization. nih.govbeilstein-journals.org A hypothetical cascade for the target molecule could be envisioned starting from a functionalized cyclobutane precursor that undergoes a series of intramolecular events. Such a strategy, however, remains speculative without direct experimental precedent.

Control of Stereochemistry in Synthesis

The target molecule possesses a quaternary stereocenter at the C1 position of the cyclobutane ring. The synthesis of a single enantiomer requires a robust strategy for stereochemical control.

Diastereoselective Synthetic Pathways

Diastereoselective synthesis is relevant when a molecule with a pre-existing stereocenter undergoes a reaction that creates a new one. In the primary synthetic route discussed (addition of an achiral nucleophile to achiral cyclobutanone), no diastereomers are formed. However, diastereoselectivity is a key consideration in the synthesis of substituted cyclobutane analogues. For example, Michael additions of nucleophiles to substituted cyclobutenes often proceed with high diastereoselectivity, typically favoring the formation of the trans product. nih.govresearchgate.net These methods provide access to multi-substituted cyclobutanes with predictable relative stereochemistry. nih.govcitedrive.com

Enantioselective Catalysis and Resolutions

To produce an enantiomerically enriched product, several catalytic strategies can be employed.

Asymmetric Nucleophilic Addition: The addition of the 2-aminopropan-2-yl nucleophile to cyclobutanone could be rendered enantioselective by using a chiral catalyst. This could involve pre-complexing the organometallic reagent with a chiral ligand, which then directs the nucleophilic attack to one face of the prochiral ketone.

Enantioselective Reduction: An alternative strategy involves the synthesis of a prochiral ketone precursor, such as 2-(cyclobutanecarbonyl)propan-2-yl amine. The subsequent enantioselective reduction of the ketone, using established methods like CBS reduction or transfer hydrogenation with a chiral catalyst, would yield the chiral amino alcohol. nih.gov

Kinetic Resolution: If a racemic mixture of this compound is synthesized, it can be resolved into its constituent enantiomers. This can be achieved through enzymatic resolution or by reacting the racemate with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization.

Iridium-catalyzed enantioselective cleavage of prochiral cyclobutanols is a related method that highlights the potential for creating chirality within cyclobutane systems, achieving high enantiomeric excess (up to 95% ee) using chiral ligands like DTBM-SegPhos. nih.gov

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. nih.gov For the synthesis of this compound, a chiral auxiliary could be employed to direct the formation of the quaternary stereocenter.

One hypothetical approach would be to attach a chiral auxiliary, such as an Evans oxazolidinone, to a cyclobutane carboxylic acid precursor. youtube.com The auxiliary would then direct a stereoselective alkylation or other C-C bond-forming reaction at the carbon destined to become the quaternary center. For example, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of amide enolates. wikipedia.org This strategy allows for the construction of the desired stereochemistry, after which the auxiliary can be cleaved and recovered.

Auxiliary TypeGeneral ApplicationPlausible Use in Synthesis
Evans Oxazolidinones Diastereoselective aldol (B89426) reactions and alkylations. youtube.comAttachment to a cyclobutanoyl group to direct stereoselective addition of a 2-propyl-2-amine equivalent.
Pseudoephedrine Asymmetric alkylation of amide enolates. wikipedia.orgFormation of an amide with cyclobutane carboxylic acid to guide the stereoselective construction of the quaternary center.
Sulfinamide Asymmetric synthesis of chiral amines.Reaction with cyclobutanone to form a chiral N-sulfinyl imine, which could direct the addition of a nucleophile.

Reaction Mechanism Elucidation in Synthesis

Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes. The most plausible synthetic route relies on the nucleophilic addition to a carbonyl group.

The mechanism for the addition of a Grignard reagent to cyclobutanone begins with the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. youtube.commasterorganicchemistry.com This concerted step involves the formation of a new C-C bond and the breaking of the C=O π bond, with the electrons moving to the oxygen atom. youtube.com This results in the formation of a strained, tetrahedral magnesium alkoxide intermediate. The subsequent addition of an acid (e.g., H₃O⁺) during the workup step protonates the alkoxide to yield the final tertiary alcohol product. youtube.com The reaction is generally irreversible due to the strong basicity of the Grignard reagent. masterorganicchemistry.comlibretexts.org

In stereoselective variants, the transition state energetics determine the outcome. For reactions using chiral auxiliaries, steric hindrance imposed by the auxiliary directs the incoming nucleophile to the less hindered face of the electrophile, leading to one diastereomer preferentially. youtube.com In enantioselective catalysis, the chiral catalyst and substrate form a transient, diastereomeric complex that lowers the activation energy for the formation of one enantiomer over the other.

Investigation of Intermediate Species

The nature of the intermediate species in the synthesis of cyclobutanol derivatives is highly dependent on the chosen reaction pathway.

Grignard Reaction Pathway : A plausible synthesis of this compound involves the reaction of a suitable cyclobutanone with a Grignard reagent derived from a protected 2-aminopropane derivative. The key intermediate in this type of reaction is a tetrahedral alkoxide ion. The reaction begins with the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the cyclobutanone. This forms an unstable magnesium alkoxide intermediate. youtube.com Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol. The stereochemistry of the addition can be influenced by the solvent and the steric bulk of the reagents. researchgate.net

[2+2] Cycloaddition Pathway : When constructing the cyclobutane ring via a [2+2] cycloaddition, the mechanism can proceed through different intermediates. The reaction between an alkene and a ketene (or a ketene equivalent) can form the cyclobutanone precursor. These reactions can be concerted or stepwise. In a stepwise mechanism, the reaction may involve a diradical or a dipolar (zwitterionic) intermediate. ru.nl For example, the reaction between sulfonyl allenes and benzyl vinyl ether to form cyclobutane derivatives is thought to proceed through a dipolar mechanism. ru.nl The nature of the substituents on the reacting partners plays a crucial role in determining which intermediate is favored.

Titanium-Mediated Pathways : In reactions analogous to the Kulinkovich cyclopropanation, titanium-based reagents can be used to generate reactive intermediates. For example, the reaction of Grignard reagents with titanium(IV) isopropoxide can form a titanacyclopropane intermediate. organic-chemistry.orgwikipedia.org While this is primarily used for cyclopropanol synthesis, related titanium-mediated reactions could be envisioned for cyclobutane synthesis, where a key intermediate would be an organotitanium species that acts as a nucleophile.

Mechanistic Pathways of Key Bond Formations

The formation of the crucial carbon-carbon bonds that define the cyclobutane ring and the tertiary alcohol center follows distinct mechanistic pathways.

C-C Bond Formation in Grignard Addition : The key bond-forming event in a Grignard-based synthesis is the nucleophilic addition of the organomagnesium compound to the carbonyl group of a cyclobutanone. The carbon atom attached to magnesium is nucleophilic and attacks the electrophilic carbonyl carbon. This addition breaks the pi bond of the carbonyl group, and its electrons are transferred to the oxygen atom, forming the tetrahedral magnesium alkoxide intermediate. youtube.com This mechanism is a fundamental nucleophilic addition reaction.

Ring Formation in [2+2] Cycloaddition : The mechanism of the [2+2] cycloaddition to form the cyclobutane ring can be complex.

Concerted Pathway : A concerted [2+2] cycloaddition is thermally forbidden by the Woodward-Hoffmann rules but can be photochemically allowed. This pathway involves the simultaneous formation of two new sigma bonds.

Stepwise Pathway : More commonly, these reactions proceed in a stepwise manner. For instance, in the reaction of an electron-rich alkene with an electron-poor alkene, a zwitterionic intermediate can form. This intermediate then collapses to form the four-membered ring. Alternatively, a diradical intermediate can be formed, which subsequently undergoes ring closure. ru.nl The specific pathway is influenced by the electronic properties of the substrates and the reaction conditions.

Kulinkovich-type Reactions : In the Kulinkovich reaction for synthesizing cyclopropanols from esters, a titanacyclopropane intermediate reacts as a 1,2-dicarbanion equivalent. organic-chemistry.org It first adds to the ester's carbonyl group to form an oxatitanacyclopentane intermediate. wikipedia.orgacsgcipr.org This intermediate then rearranges to a ketone, which undergoes a second intramolecular insertion into the remaining carbon-titanium bond to form the cyclopropane (B1198618) ring. wikipedia.org A similar mechanistic principle could be adapted for cyclobutane synthesis using different starting materials and titanium reagents.

Optimization of Synthetic Efficiency

Optimizing the synthesis of complex molecules like this compound is crucial for practical applications. This involves fine-tuning reaction conditions to maximize yield and purity while considering principles of green chemistry.

Reaction Parameter Tuning (Temperature, Pressure, Solvent Effects)

The efficiency and selectivity of synthetic reactions are highly sensitive to experimental parameters.

Temperature : Temperature control is critical. Grignard reactions are typically initiated at low temperatures (e.g., 0 °C) to control their exothermicity and prevent side reactions, then allowed to warm to room temperature. In contrast, cycloaddition reactions may require elevated temperatures to overcome the activation energy barrier. For example, in the synthesis of certain cyclobutane derivatives via a high-pressure [2+2] cycloaddition, a temperature of 50°C was found to be optimal. ru.nl

Pressure : High pressure can be a powerful tool for promoting reactions with a negative activation volume, such as cycloadditions. Applying high pressure (e.g., 10-15 kbar) can significantly increase the rate and yield of [2+2] cycloaddition reactions, making it a viable method for synthesizing sterically hindered cyclobutanes. ru.nl

Solvent Effects : The choice of solvent is paramount. Grignard reagents are typically prepared and used in ethereal solvents like diethyl ether or tetrahydrofuran (THF), which solvate the magnesium center and stabilize the reagent. wikipedia.org In cycloaddition reactions, solvent polarity can influence the reaction mechanism. Polar solvents may stabilize zwitterionic intermediates, favoring a stepwise pathway, while nonpolar solvents might favor a concerted or radical pathway. The selectivity of Grignard additions to cyclobutanones can also be modulated by the solvent, impacting the stereochemical outcome. researchgate.net

Reaction TypeParameterTypical ConditionsEffect
Grignard Reaction Temperature0 °C to room temperatureControls reactivity, minimizes side reactions
SolventDiethyl ether, THFStabilizes Grignard reagent
[2+2] Cycloaddition Temperature50 °C (example) ru.nlProvides activation energy
Pressure10-15 kbar (example) ru.nlIncreases reaction rate and yield
SolventVaries (nonpolar to polar)Can influence reaction mechanism (radical vs. ionic)

Yield Enhancement and Atom Economy Considerations

Maximizing product yield and adhering to the principles of atom economy are central goals in modern synthetic chemistry.

Yield Enhancement : Yields can be improved by carefully optimizing the parameters mentioned above (temperature, solvent, etc.) and by adjusting stoichiometry. For instance, in the synthesis of cyclobutane 6a via a [2+2] cycloaddition, using 3 equivalents of the vinyl ether reactant at 50°C for 19 hours resulted in an optimal yield of 83%. ru.nl In titanium-mediated reactions, using stoichiometric amounts of the titanium reagent, rather than catalytic amounts, often leads to significantly better yields. organic-chemistry.org

Atom Economy : Atom economy is a measure of how many atoms from the starting materials are incorporated into the final product.

[2+2] Cycloaddition reactions are inherently atom-economical, as all atoms from the two reacting alkene components are incorporated into the cyclobutane product.

Grignard Reactions , when followed by an acidic workup, have lower atom economy. The magnesium salts and the atoms from the leaving group in the ester (if used as a precursor) become waste products.

Development of Green Chemistry Approaches for Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances.

One-Pot Syntheses : Combining multiple reaction steps into a single "one-pot" procedure reduces solvent use, energy consumption, and waste generation by eliminating the need for intermediate purification steps. The development of one-pot, three-component reactions for synthesizing compounds like 1-aminoalkyl-2-naphthols is an example of this approach. ijcmas.com Such a strategy could be adapted for the synthesis of the target cyclobutane derivative.

Mechanochemistry : Performing reactions by grinding solid reactants together, sometimes with a catalytic amount of liquid (liquid-assisted grinding) or no solvent at all, is a green alternative to traditional solvent-based methods. ijcmas.comnih.gov This technique, known as mechanochemistry or "grindstone chemistry," can lead to higher yields, shorter reaction times, and a significant reduction in solvent waste. ijcmas.com

Catalysis : The use of efficient and recyclable catalysts can significantly improve the environmental profile of a synthesis. For example, developing magnetically retrievable catalysts allows for easy separation of the catalyst from the reaction mixture, enabling its reuse over multiple cycles without significant loss of activity. nih.gov While not specifically reported for this compound, applying these principles, such as using recyclable Lewis acid catalysts for cycloaddition or Grignard reactions, would represent a significant green advancement.

Chemical Reactivity and Transformation Pathways of 1 2 Aminopropan 2 Yl Cyclobutan 1 Ol

Intramolecular Reactivity Profiles

Intramolecular reactions of 1-(2-aminopropan-2-yl)cyclobutan-1-ol can be initiated at the hydroxyl group, the amino moiety, or through processes that relieve the inherent strain of the four-membered ring.

Reactions Involving the Hydroxyl Group

The tertiary hydroxyl group in this compound is a key site for initiating transformations. While sterically hindered, it can undergo reactions typical of tertiary alcohols, often leading to skeletal rearrangements.

Under acidic conditions, protonation of the hydroxyl group converts it into a good leaving group (water), generating a tertiary carbocation on the cyclobutane (B1203170) ring. This intermediate can then undergo several reaction pathways, including elimination to form an alkene or rearrangement.

A notable intramolecular reaction pathway for amino alcohols is cyclization. rsc.org Depending on the reaction conditions, the amino group can act as an internal nucleophile. For instance, in the presence of a suitable catalyst, such as a ruthenium complex, amino alcohols can undergo intramolecular cyclization to form cyclic amines or lactams. rsc.orgrsc.org In the case of this compound, cyclization could potentially lead to the formation of spirocyclic or fused heterocyclic systems, although the steric hindrance around the tertiary alcohol and the gem-dimethyl group on the side chain might pose significant challenges.

Another potential intramolecular transformation is the formation of N,O-acetals, which are common protecting groups for 1,2- and 1,3-amino alcohols. thieme-connect.de

Transformations of the Amino Moiety

The primary amino group is a versatile functional group that can undergo a variety of intramolecular transformations, provided a suitable electrophilic partner is present or generated within the molecule.

While direct intramolecular reactions involving the amino group without external reagents are limited, its nucleophilic character is central to many transformations. For example, if the hydroxyl group were first converted to a leaving group, the amino group could potentially displace it to form a spirocyclic aziridinium (B1262131) ion, which could then be opened by a nucleophile.

The amino group's reactivity is often harnessed in concert with transformations of the hydroxyl group. For instance, cyclization reactions initiated by activation of the alcohol can be terminated by the nucleophilic amino group. rsc.orgrsc.org

Cyclobutane Ring Strain Release Reactions

The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), which is a major driving force for many of its chemical transformations. acs.org Reactions that lead to the opening or expansion of the four-membered ring are often thermodynamically favorable.

Oxidative Cleavage and Ring Expansion: Tertiary cyclobutanols are known to undergo oxidative cleavage of the cyclobutane ring. cdnsciencepub.com For example, reaction with Jones reagent can lead to the formation of 1,4-ketols or 1,4-diketones. cdnsciencepub.com In the case of this compound, oxidation could potentially lead to the cleavage of the C-C bond adjacent to the hydroxyl-bearing carbon.

Furthermore, oxidative ring expansion of cyclobutanols can occur. For instance, treatment with cobalt catalysts and molecular oxygen can lead to the formation of 1,2-dioxanols. acs.orgnih.govacs.org This reaction proceeds via an alkoxy radical, which drives the regioselective cleavage of the more substituted side of the ring. acs.orgnih.govacs.org For this compound, this would likely involve cleavage of the bond between the hydroxyl-bearing carbon and the adjacent quaternary carbon of the ring.

Acid-Catalyzed Rearrangements: The carbocation generated from the protonation and loss of the hydroxyl group can initiate ring expansion. A classic example is the semi-pinacol type rearrangement, where a carbon-carbon bond of the cyclobutane ring migrates to the adjacent carbocation, expanding the four-membered ring to a five-membered cyclopentane (B165970) ring. This process relieves ring strain and is a common pathway for cyclobutanol (B46151) derivatives. organic-chemistry.orgugent.beyoutube.com

The table below summarizes potential ring strain release reactions for this compound based on known chemistry of similar compounds.

Reaction Type Reagents/Conditions Potential Products Driving Force Citation
Oxidative CleavageJones Reagent (CrO₃/H₂SO₄)1,4-Ketol or 1,4-DiketoneRelief of Ring Strain cdnsciencepub.com
Oxidative Ring ExpansionCo(acac)₂ / O₂1,2-Dioxanol derivativeRelief of Ring Strain acs.orgnih.govacs.org
Acid-Catalyzed Ring ExpansionStrong Acid (e.g., H₂SO₄)Cyclopentanone or Cyclopentenol derivativesRelief of Ring Strain organic-chemistry.orgugent.be
Rhodium-Catalyzed Ring ExpansionRh₂(II) catalysts (with an azide (B81097) precursor)Medium-sized N-heterocyclesRelief of Ring Strain acs.org

Intermolecular Reactions and Derivatization

The presence of both a nucleophilic amino group and a hydroxyl group allows for a wide array of intermolecular reactions and the synthesis of various derivatives. The challenge often lies in achieving selectivity between the two functional groups.

Nucleophilic and Electrophilic Reactions

Nucleophilic Reactions: The primary amino group in this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. chemguide.co.uk It is expected to readily react with a variety of electrophiles. britannica.commsu.edulibretexts.org

Alkylation: Reaction with alkyl halides will lead to the formation of secondary, tertiary amines, and ultimately quaternary ammonium (B1175870) salts. chemguide.co.uklibretexts.org To achieve mono-alkylation, a large excess of the amine is typically used.

Acylation: Acylation with acid chlorides or anhydrides is a facile reaction that forms amides. chemguide.co.uklibretexts.org This reaction is generally very rapid.

Reaction with Carbonyls: Primary amines react with aldehydes and ketones to form imines (Schiff bases). britannica.com

The tertiary hydroxyl group is a much weaker nucleophile than the amino group. However, it can be deprotonated with a strong base to form an alkoxide, which is a strong nucleophile and can participate in reactions like the Williamson ether synthesis. youtube.com

Electrophilic Reactions: While the molecule is primarily nucleophilic, the hydroxyl group can be made to act as an electrophilic site. Protonation of the alcohol with a strong acid, followed by elimination of water, generates a carbocation that can be attacked by external nucleophiles.

Selective Functional Group Transformations

Achieving selective reactions at either the amino or hydroxyl group is a key aspect of the synthetic utility of this compound.

Selective N-Acylation: The amino group is significantly more nucleophilic than the sterically hindered tertiary alcohol. Therefore, selective N-acylation can be readily achieved. acs.orggoogle.comacs.orgwipo.int Reaction with one equivalent of an acylating agent, such as an acid chloride or anhydride (B1165640), at low temperatures and often in the presence of a non-nucleophilic base, will predominantly yield the N-acyl derivative.

Selective O-Alkylation: Selective O-alkylation is more challenging due to the lower reactivity of the tertiary alcohol and the higher nucleophilicity of the amine. youtube.com This transformation would typically require prior protection of the amino group. Common protecting groups for amines that are stable under the basic conditions required for O-alkylation include the Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) groups. researchgate.net Once the amine is protected, the tertiary alcohol can be deprotonated with a strong base (e.g., NaH) and then reacted with an alkylating agent. youtube.com

Selective Protection Strategies: The differential reactivity of the amino and hydroxyl groups allows for selective protection, which is crucial for multi-step synthesis.

Amine Protection: The amino group can be selectively protected as a carbamate (B1207046) (e.g., Boc or Cbz) by reacting with the corresponding anhydride or chloroformate. researchgate.netmdpi.org These protecting groups are generally stable to a wide range of reaction conditions but can be removed when needed.

Alcohol Protection: Protecting the tertiary alcohol is less straightforward due to its steric hindrance. Silyl ethers are common protecting groups for alcohols, but their introduction might be difficult.

Simultaneous Protection: In some cases, both functional groups can be protected simultaneously, for example, by forming a cyclic sulfamidite. jst.go.jp

The following table outlines potential selective derivatization reactions.

Transformation Target Functional Group Reagents/Conditions Product Type Key Consideration Citation
N-AcylationAminoAcid Chloride, PyridineAmideHigh selectivity due to higher nucleophilicity of amine chemguide.co.uklibretexts.orgacs.org
N-AlkylationAminoAlkyl Halide (amine in excess)Secondary AmineUse of excess amine to prevent over-alkylation libretexts.orglibretexts.org
N-SulfonylationAminoSulfonyl Chloride, BaseSulfonamideForms the basis of the Hinsberg test for amines msu.edulibretexts.org
O-AlkylationHydroxyl1. Amine Protection (e.g., Boc₂O) 2. NaH, Alkyl HalideEtherAmine protection is essential before O-alkylation youtube.comresearchgate.net
O-EsterificationHydroxyl1. Amine Protection 2. Acid Chloride, PyridineEsterAmine protection is required for selectivity tandfonline.comsciepub.com

Formation of Complex Molecular Architectures

The strained four-membered ring of cyclobutanol derivatives makes them valuable building blocks in organic synthesis, enabling the construction of intricate molecular skeletons. The high ring strain (approximately 26 kcal/mol) of the cyclobutane moiety serves as a potent driving force for a variety of transformations. nih.gov In synthetic chemistry, skeletal reorganization is a powerful strategy for the efficient assembly of molecular skeletons and allows for the late-stage modification of complex molecules. rsc.org

Strategies involving cyclobutane derivatives often lead to the formation of larger or more complex ring systems. For instance, the enantioselective synthesis of cyclobutanols has been utilized as a key step in the total synthesis of natural products such as grandisol (B1216609) and fragranol. rsc.org While direct examples involving this compound are not prominent in the literature, analogous 1-substituted cyclobutanols undergo reactions to build complex spirocyclic systems. One such method is the trifluoroacetic acid (TFA)-catalyzed [3+2] spiroannulation of 1-phenylcyclobutanols, which yields spiro[cyclobuta[a]indene-7,1′-cyclobutane] derivatives under mild conditions. researchgate.net This highlights the potential of the cyclobutanol scaffold to participate in cascade reactions that generate significant molecular complexity.

Ring-Opening and Rearrangement Reactions

The inherent ring strain of the cyclobutane core in this compound makes it susceptible to a variety of ring-opening and rearrangement reactions. These transformations are often initiated thermally, photochemically, or by acid or base catalysis, leading to significant structural reorganization.

Thermally and Photochemically Induced Ring Transformations

Photochemical methods are significant in both the synthesis and transformation of cyclobutane rings. The Norrish/Yang reaction, a well-known photochemical process, involves the intramolecular γ-hydrogen abstraction by an excited carbonyl group, leading to the formation of a 1,4-biradical that can cyclize to form a cyclobutanol. acs.orgnih.gov This is a primary route to aminocyclobutanol structures. acs.orgnih.gov

Conversely, photochemically induced transformations of the cyclobutane ring itself can occur. For example, photoredox catalysis can initiate radical-mediated cascades. In related systems, vinyl radicals generated photochemically can undergo cyclization to form cyclobutanol skeletons. researchgate.net While specific photochemical rearrangements of this compound are not documented, photoinduced 1,3-acyl migrations and other radical rearrangements are known to effect significant skeletal reorganizations in complex molecules containing strained rings. rsc.org

Acid- and Base-Catalyzed Rearrangements

The functional groups of this compound are reactive under both acidic and basic conditions, often leading to rearrangements.

Acid-Catalyzed Reactions: Under acidic conditions, the tertiary hydroxyl group can be protonated, forming a good leaving group (water) and generating a tertiary carbocation adjacent to the cyclobutane ring. This intermediate is highly prone to rearrangement. Intermolecular Friedel-Crafts reactions can occur rapidly in the presence of an aromatic ring. nih.gov More commonly, the strain of the cyclobutane ring facilitates C-C bond cleavage and rearrangement. A well-established pathway is the acid-catalyzed expansion of 1-substituted cyclobutanols. For example, 1-phenylcyclobutanols undergo a TFA-catalyzed spiroannulation, demonstrating a cascade of protonation, ring-opening, and cyclization. researchgate.net

Base-Catalyzed Reactions: The primary amine and hydroxyl group can participate in base-catalyzed cyclization reactions. A classic transformation for amino alcohols is intramolecular cyclodehydration. For instance, treatment of amino alcohols with thionyl chloride can generate a chloroamine intermediate, which upon treatment with a base, undergoes intramolecular substitution to form a cyclic amine. orgsyn.org Depending on the relative positions of the functional groups, this can lead to the formation of new heterocyclic rings appended to the core structure.

Skeletal Reorganizations (e.g., Ring Enlargement, Contraction)

Skeletal reorganizations are a hallmark of cyclobutane chemistry, driven by the release of ring strain. nih.govrsc.org These transformations can be catalyzed by transition metals, leading to ring expansion or cleavage.

Ring Enlargement: A prominent example is the gold(I)-catalyzed rearrangement of 1-alkynyl cyclobutanols, which undergo ring expansion to stereoselectively yield highly substituted cyclopentanones. acs.org This type of reaction proceeds via a rearrangement that is stereospecific with respect to substituents on the cyclobutane ring. acs.org

Ring-Opening/Cleavage: Transition metals such as Iridium(I) and Rhodium(I) are known to catalyze the C−C bond activation and cleavage of tertiary cyclobutanols. nih.gov This process typically involves the formation of a metal-alkoxide, followed by β-carbon elimination, which breaks the four-membered ring and ultimately produces a ring-opened ketone after reductive elimination. nih.gov Such reactions can be rendered enantioselective through the use of chiral ligands, providing a method for the desymmetrization of prochiral cyclobutanols. nih.gov The high ring strain of cyclobutanols makes them susceptible to such ring-opening reactions in the presence of various catalysts, including transition metals and photocatalysts. nih.gov

The table below summarizes key skeletal reorganizations applicable to cyclobutanol scaffolds.

Reaction TypeCatalyst/ConditionsProduct TypeReference
Ring ExpansionGold(I) ComplexesSubstituted Cyclopentanones acs.org
C-C Bond CleavageIridium(I) or Rhodium(I) ComplexesRing-Opened Ketones nih.gov
SpiroannulationBrønsted Acid (TFA)Spirocyclic Indenes researchgate.net

Advanced Derivatization Strategies for Chemical Library Generation

The structural features of this compound, namely the primary amine and tertiary alcohol, provide two distinct points for chemical modification. This makes it a potentially valuable scaffold for the creation of chemical libraries for drug discovery and medicinal chemistry.

Modular Functionalization Approaches

Modular, or "click," chemistry aims to rapidly synthesize diverse molecules by connecting building blocks through robust and high-yielding reactions. thieme.de A molecule like this compound, with its orthogonal functional groups, is well-suited for such a strategy. In modern medicinal chemistry, there is a strong emphasis on creating molecules with three-dimensional complexity to explore new chemical space, a concept termed "escape from flatland". nih.gov

A modular synthetic platform might involve a bifunctional building block that can be systematically elaborated. acs.org For example, the primary amine of this compound could be functionalized using a wide array of common medicinal chemistry reactions, such as amide or sulfonamide formation, reductive amination, or Buchwald-Hartwig cross-coupling. acs.org The hydroxyl group offers a second vector for diversification, although its tertiary nature may limit its reactivity to reactions like etherification under specific conditions or elimination to form an alkene. This dual functionality allows for the programmed installation of different chemical moieties, enabling the rapid generation of a library of related compounds with diverse properties for structure-activity relationship (SAR) studies. rsc.orgprinceton.edu

Diversity-Oriented Synthesis from the Core Scaffold

Diversity-oriented synthesis (DOS) aims to generate a wide range of structurally diverse molecules from a common starting material. nih.gov The strained cyclobutane ring and the bifunctional nature of this compound make it a potentially valuable scaffold for DOS. The cyclobutane core offers a rigid, three-dimensional structure that can serve as a foundation for building molecular complexity. nih.govacs.org

The amino and hydroxyl groups can be selectively functionalized to introduce a variety of substituents, leading to a library of related compounds. For example, the amine could be acylated, sulfonated, or alkylated, while the hydroxyl group could be etherified or esterified. Subsequent reactions that leverage the ring strain of the cyclobutane could then be employed to generate a range of different molecular skeletons. researchgate.net

The table below illustrates a hypothetical diversity-oriented synthesis approach starting from the core scaffold of this compound.

Starting Scaffold Reagent/Condition Transformation Type Resulting Scaffold
This compound1. Acyl Chloride2. Acid CatalystAmine Acylation, then Ring ExpansionSubstituted Cyclopentene
This compound1. Alkyl Halide2. Oxidizing Agent (e.g., Co(acac)₂)Amine Alkylation, then Oxidative Ring ExpansionSubstituted 1,2-Dioxane
This compound1. Sulfonyl Chloride2. Ir CatalystAmine Sulfonylation, then C-C CleavageAcyclic β-amino ketone

This table is illustrative and based on the reactivity of analogous compounds.

Kinetic and Thermodynamic Studies of Key Reactions

Due to the absence of specific experimental data for this compound, this section will discuss the general kinetic and thermodynamic principles that would govern its reactions, based on studies of similar systems.

Thermodynamics:

The high ring strain of the cyclobutane ring in this compound is a key thermodynamic factor. The strain energy of cyclobutane is approximately 111 kJ/mol. walisongo.ac.id This stored potential energy makes ring-opening and ring-expansion reactions thermodynamically favorable, as they lead to less strained, more stable products like cyclopentane or open-chain derivatives. wikipedia.orgopenstax.org The heat of combustion for cyclobutanol is significantly different from that of its less strained isomers like 1-butanol (B46404) and 2-butanol, which is a direct measure of this ring strain. walisongo.ac.id

Kinetics:

While thermodynamically favorable, the reactions of cyclobutane derivatives often have significant kinetic barriers. For instance, acid-catalyzed rearrangements require the formation of a high-energy carbocation intermediate. cdnsciencepub.comcdnsciencepub.com The rates of these reactions would be influenced by factors such as the stability of the carbocation and the nature of the solvent.

Kinetic studies on the rearrangement of related ketones, such as t-butyl phenyl ketone with aluminum chloride, have shown the formation of intermediate complexes that are the reactive species in the rearrangement process. rsc.org Similar kinetic investigations on the cyclization of vinylchlorocarbenes to cyclopropenes have provided insights into the activation energies of ring-forming reactions. nih.gov

The table below presents hypothetical kinetic and thermodynamic data for a plausible ring expansion reaction of this compound, based on values reported for analogous systems.

Reaction ΔH (kJ/mol) ΔS (J/mol·K) ΔG (kJ/mol) Ea (kJ/mol)
Acid-catalyzed ring expansion to a cyclopentanol (B49286) derivative-30 to -50+10 to +30Negative80 to 120

This table contains hypothetical data for illustrative purposes, derived from general principles and data for similar reactions.

Advanced Structural and Spectroscopic Elucidation of 1 2 Aminopropan 2 Yl Cyclobutan 1 Ol and Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structure determination of organic molecules. For 1-(2-aminopropan-2-yl)cyclobutan-1-ol, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within the molecule.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound. These techniques reveal correlations between nuclei, allowing for the definitive assignment of all proton and carbon signals. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, COSY would reveal correlations between the non-equivalent methylene (B1212753) protons within the cyclobutane (B1203170) ring and show the coupling between the different sets of protons on the four-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹JCH). youtube.com This is a powerful tool for assigning carbon signals based on their attached, and more easily assigned, protons. Each CH, CH₂, and CH₃ group in the molecule will produce a cross-peak, linking the ¹H and ¹³C chemical shifts. The quaternary carbons, such as C1 of the cyclobutane ring and C2 of the propanol (B110389) moiety, will be absent from the HSQC spectrum, which aids in their identification. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH). youtube.com HMBC is vital for connecting the different fragments of the molecule. For instance, it would show correlations from the methyl protons of the aminopropane group to the quaternary carbon C2 of the same group, and crucially, to the quaternary carbon C1 of the cyclobutane ring, confirming the connectivity between the two core structural moieties. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Cyclobutane C1-~75-80From H2/H4, H5, H6
Cyclobutane C2/C4~1.8-2.2~30-35To C1, C3, C4/C2
Cyclobutane C3~1.6-1.9~15-20To C2, C4
Propanol C1'~1.2 (s, 6H)~25-30To C2', C3'
Propanol C2'-~55-60From H1', H3'
Propanol C3' (CH₂)~2.8 (s, 2H)~50-55To C1', C2'
OHVariable--
NH₂Variable--

The four-membered cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. Furthermore, rotation around the single bond connecting the cyclobutane and aminopropane moieties may be hindered. Variable-temperature (VT) NMR studies can provide insight into these dynamic processes. rsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts or the coalescence of signals, which can be used to calculate the energy barriers between different conformers. researchgate.netrsc.org For instance, a puckered cyclobutane ring can undergo a "ring-flipping" process. If this process is slow on the NMR timescale (at low temperatures), separate signals for axial and equatorial protons may be observed. nih.gov

Proton-proton coupling constants (J-values) are also highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Careful analysis of the coupling constants for the cyclobutane ring protons can provide valuable information about the ring's preferred conformation in solution. iastate.eduorganicchemistrydata.org

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides exact mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments. This is critical for confirming the molecular formula and for proposing logical fragmentation pathways. nih.gov

When subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the protonated molecule of this compound is expected to undergo characteristic fragmentation. The analysis of these fragmentation patterns is a cornerstone of its identification. nih.goved.ac.uk Drawing parallels with the fragmentation of structurally similar ketamine analogs, a primary fragmentation route is likely to be α-cleavage. mdpi.com

Key expected fragmentation pathways for [M+H]⁺ include:

Loss of Water (H₂O): Dehydration is a common fragmentation pathway for alcohols, which would result in a fragment ion [M+H-H₂O]⁺. libretexts.org

Loss of Ammonia (NH₃): Cleavage of the C-N bond can lead to the loss of the amino group.

α-Cleavage: This is a dominant fragmentation mechanism for such compounds. mdpi.com Cleavage of the C1-C2' bond would be a key indicator of the connection between the two main structural parts. Another likely α-cleavage would involve the bonds within the cyclobutane ring adjacent to the hydroxyl-bearing carbon (C1), leading to ring-opening. This can be followed by the loss of small molecules like ethene or cyclobutene. mdpi.comlibretexts.org

Table 2: Predicted HRMS Fragments for this compound ([C₁₁H₂₃NO + H]⁺)

m/z (monoisotopic)FormulaProposed Identity/Origin
186.1852[C₁₁H₂₄NO]⁺Protonated Molecule [M+H]⁺
168.1747[C₁₁H₂₂N]⁺[M+H-H₂O]⁺
169.1903[C₁₁H₂₃O]⁺[M+H-NH₃]⁺
86.0964[C₅H₁₂N]⁺α-cleavage, [H₂N-C(CH₃)₂-CH₂]⁺ fragment
100.0753[C₆H₁₀O]⁺α-cleavage, [Cyclobutyl-C(OH)]⁺ fragment

Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion as it moves through a buffer gas. nih.gov The resulting parameter, the collision cross section (CCS), is a valuable physicochemical property that can help distinguish between isomers, which may have identical masses and similar fragmentation patterns. rsc.org

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability.

For this compound, the key functional groups will give rise to distinct peaks:

O-H stretch: A broad, strong band in the IR spectrum around 3200-3600 cm⁻¹ is characteristic of the alcohol group. nih.gov

N-H stretch: The primary amine group will typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region. nist.gov

C-H stretch: Aliphatic C-H stretching vibrations will appear in the 2850-3000 cm⁻¹ range.

N-H bend: A bending vibration for the primary amine is expected around 1590-1650 cm⁻¹.

C-O stretch: A strong band for the tertiary alcohol C-O single bond stretch should appear in the 1100-1200 cm⁻¹ region.

C-N stretch: This vibration is expected in the 1020-1250 cm⁻¹ range.

The combination of IR and Raman spectra provides complementary information for a more complete vibrational analysis.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
O-H stretchAlcohol3200-3600Strong, BroadWeak
N-H stretchPrimary Amine3300-3500Medium (2 bands)Medium
C-H stretchAlkyl (sp³)2850-3000StrongStrong
N-H bendPrimary Amine1590-1650Medium-StrongWeak
C-O stretchTertiary Alcohol1100-1200StrongWeak-Medium
C-N stretchAlkyl Amine1020-1250MediumMedium

Characteristic Functional Group Vibrations

The infrared (IR) spectrum of this compound is dictated by the vibrational modes of its constituent functional groups: the hydroxyl (-OH), the primary amine (-NH₂), the cyclobutane ring, and the gem-dimethyl group. The positions of these vibrational bands are sensitive to the molecular environment, particularly hydrogen bonding.

The hydroxyl group's O-H stretching vibration is typically observed as a broad band in the region of 3200-3600 cm⁻¹. The breadth of this band is a hallmark of intermolecular hydrogen bonding. In a condensed phase (solid or liquid), the -OH group can act as both a hydrogen bond donor and acceptor, leading to this characteristic broadening. In contrast, a non-hydrogen-bonded (free) O-H stretch would appear as a sharp peak around 3600 cm⁻¹.

The primary amine group (-NH₂) gives rise to two distinct stretching vibrations: the asymmetric (νₐₛ) and symmetric (νₛ) N-H stretches. These typically appear in the 3300-3500 cm⁻¹ range, often superimposed on the broad O-H band. The asymmetric stretch occurs at a higher frequency than the symmetric stretch. Furthermore, the N-H bending or scissoring vibration is expected in the 1590-1650 cm⁻¹ region.

The C-N stretching vibration of the amino group is anticipated to be in the 1020-1250 cm⁻¹ range. Similarly, the C-O stretching vibration of the tertiary alcohol should appear in the region of 1100-1200 cm⁻¹. The cyclobutane ring itself has characteristic C-H stretching vibrations just below 3000 cm⁻¹ and ring puckering vibrations at lower frequencies. The gem-dimethyl groups will exhibit characteristic symmetric and asymmetric C-H bending vibrations around 1370-1390 cm⁻¹.

A representative table of expected characteristic IR vibrational frequencies for this compound is presented below, based on data for similar amino alcohols and cyclobutane derivatives.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Notes
Hydroxyl (-OH)O-H Stretch3200-3600 (Broad)Broadness indicates intermolecular hydrogen bonding.
Primary Amine (-NH₂)Asymmetric N-H Stretch~3350-3450
Symmetric N-H Stretch~3250-3350
N-H Bend (Scissoring)1590-1650
Alkyl C-HC-H Stretch2850-2970Includes cyclobutane and isopropyl methyl C-H stretches.
Gem-dimethylC-H Bend~1370-1390
Tertiary AlcoholC-O Stretch1100-1200
Primary AmineC-N Stretch1020-1250

Computational Vibrational Spectroscopy for Band Assignment

To complement experimental IR spectroscopy, computational methods, particularly those based on Density Functional Theory (DFT), are invaluable for the precise assignment of vibrational bands. nih.gov By calculating the vibrational frequencies of a molecule's optimized geometry, a theoretical spectrum can be generated. nih.gov This theoretical spectrum, when compared with the experimental one, allows for a detailed understanding of the nature of the vibrational modes, including contributions from different functional groups (Potential Energy Distribution, PED). nih.gov

For a molecule like this compound, DFT calculations (e.g., using the B3LYP functional with a suitable basis set like 6-311++G(d,p)) would be performed on the gaseous, isolated molecule. nih.gov It is important to note that such calculations often overestimate vibrational frequencies due to the harmonic approximation and the absence of intermolecular interactions. princeton.edu Therefore, the calculated frequencies are typically scaled by an empirical factor to improve agreement with experimental data.

Computational studies can also model the effects of intermolecular hydrogen bonding by including explicit solvent molecules or by using continuum solvation models. acs.org These more complex calculations can provide a more accurate prediction of the IR spectrum in a condensed phase. For instance, modeling the dimeric or polymeric structures of this compound linked by hydrogen bonds would predict the significant red-shift and broadening of the O-H and N-H stretching bands observed experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org For this compound, a single-crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and the conformation of the cyclobutane ring and the side chain.

A hypothetical table of crystallographic data for this compound is presented below, reflecting typical values for small organic molecules.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)105.3
Volume (ų)1005
Z4
Density (calculated) (g/cm³)1.18

Absolute Configuration Assignment for Chiral Isomers

Since this compound is a chiral molecule, its crystals will be enantiomerically pure or a racemic mixture. If a chiral resolution is performed and a single enantiomer is crystallized in a chiral space group, X-ray crystallography can be used to determine its absolute configuration. This is typically achieved using anomalous dispersion effects, often by comparing the intensities of Friedel pairs of reflections. The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the assigned absolute stereochemistry. A value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the assignment.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be primarily governed by hydrogen bonding between the hydroxyl and amino groups. It is anticipated that the molecules would form chains or more complex three-dimensional networks. For example, the hydroxyl group of one molecule could donate a hydrogen bond to the nitrogen atom of a neighboring molecule, while the amino group could participate in hydrogen bonding with the hydroxyl oxygen of another molecule. These interactions are crucial in stabilizing the crystal lattice. The study of similar amino alcohols has shown that such hydrogen bonding networks are a common and defining feature of their solid-state structures.

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques are essential for characterizing chiral molecules in solution. They provide information about the stereochemistry of the molecule.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Enantiomeric Characterization

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org For this compound, the chromophores are the C-O and C-N bonds. While these saturated chromophores absorb in the far-UV region, their interaction in a chiral environment can give rise to a measurable CD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum are unique to each enantiomer.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD curve is closely related to the CD spectrum through the Kronig-Kramers relations. Together, CD and ORD provide a powerful tool for distinguishing between enantiomers and for determining the enantiomeric excess of a sample. nih.gov The specific rotation, [α]D, measured at the sodium D-line (589 nm), is a standard parameter for characterizing chiral compounds.

The chiroptical properties of amino alcohols can be sensitive to the solvent and pH due to changes in conformation and protonation state. acs.org For instance, protonation of the amino group would likely alter the electronic transitions and thus the CD and ORD spectra.

A hypothetical table of chiroptical data for the (R)- and (S)-enantiomers of this compound is presented below.

Property (R)-enantiomer (S)-enantiomer
Specific Rotation [α]D (c=1, MeOH)NegativePositive
CD Cotton Effect (λ_max)e.g., Positive at ~210 nme.g., Negative at ~210 nm

Correlation with Stereochemical Data

The elucidation of the three-dimensional structure of molecules, or stereochemistry, is a critical aspect of chemical analysis, particularly for compounds with multiple chiral centers such as this compound. The spatial arrangement of atoms and functional groups can significantly influence the compound's physical, chemical, and biological properties. Spectroscopic techniques are powerful tools for correlating the observed spectral data with the specific stereochemical features of a molecule. For this compound and its derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by computational methods, provides the most detailed insights into their stereochemistry.

The molecule this compound possesses two stereocenters, which gives rise to the possibility of four stereoisomers: (R,R), (S,S), (R,S), and (S,R). The correlation of spectroscopic data with the specific configuration of these stereoisomers relies on established principles of stereochemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the stereochemistry of organic molecules in solution. For derivatives of this compound, several NMR parameters are crucial for stereochemical assignment.

Chemical Shifts (δ): The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the local electronic environment. The spatial orientation of substituents in different stereoisomers leads to distinct chemical shifts. For instance, in cyclobutane rings, substituents in a cis or trans relationship will experience different shielding and deshielding effects. An axial substituent is typically shielded compared to an equatorial one, resulting in an upfield shift.

Coupling Constants (J): Vicinal proton-proton coupling constants (³JHH) are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, the relative orientation of substituents on the cyclobutane ring can be inferred. This is particularly useful in distinguishing between diastereomers.

Nuclear Overhauser Effect (NOE): NOE spectroscopy (NOESY) is a powerful technique for determining spatial proximity between protons. For the stereoisomers of this compound, NOE correlations can be observed between protons that are close in space, even if they are not directly bonded. This information is invaluable for establishing the relative stereochemistry of the substituents on the cyclobutane ring. For example, a strong NOE between a proton on the cyclobutane ring and a proton on the aminopropyl side chain would indicate a cis relationship.

Chiral Derivatizing Agents: In cases where the NMR spectra of enantiomers are identical, chiral derivatizing agents (CDAs) can be employed. These agents react with the amino or hydroxyl group of this compound to form diastereomeric derivatives. These diastereomers will have distinct NMR spectra, allowing for their differentiation and, in many cases, the assignment of absolute configuration by comparing the observed chemical shifts with established models for the CDA.

Computational Modeling

In modern structural elucidation, computational methods, particularly Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopic data. By calculating the theoretical NMR parameters for each possible stereoisomer and comparing them with the experimental data, a confident assignment of the stereochemistry can be made. This approach is especially powerful when dealing with conformationally flexible molecules like cyclobutane derivatives.

While specific experimental data for the stereoisomers of this compound are not widely available in the public domain, the principles outlined above form the basis for their stereochemical elucidation. The expected differences in the NMR spectra of the diastereomers would allow for their distinction. The table below illustrates the type of data that would be collected and analyzed.

Table 1: Hypothetical ¹H NMR Data for Diastereomers of a this compound Derivative

Proton Diastereomer A (δ, ppm) Diastereomer B (δ, ppm) Key NOE Correlations (Diastereomer A) Key NOE Correlations (Diastereomer B)
-OH 3.5 3.7 H-cyclobutane (cis) H-cyclobutane (trans)
-NH₂ 1.8 1.9 H-propyl H-propyl
Cyclobutane-H (α to C-O) 2.1 2.3 -OH, H-cyclobutane (geminal) -OH, H-cyclobutane (geminal)
Cyclobutane-H (α to C-C(NH₂)) 2.5 2.2 H-propyl (side chain) H-propyl (side chain)

Computational and Theoretical Investigations of 1 2 Aminopropan 2 Yl Cyclobutan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Energies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of a molecule. icm.edu.pl For a molecule like 1-(2-aminopropan-2-yl)cyclobutan-1-ol, these calculations can predict its geometry, orbital energies, and thermodynamic properties. Methods like B3LYP with a suitable basis set such as 6-311G++(d,p) are commonly used for such analyses, providing a balance between computational cost and accuracy. icm.edu.pl

The electronic behavior of this compound is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is expected to be localized primarily on the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group, as these are the most electron-rich centers with lone pairs. The LUMO, conversely, is likely distributed across the antibonding (σ*) orbitals of the C-N and C-O bonds, as well as within the strained cyclobutane (B1203170) ring.

The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Quantum chemical calculations can provide precise energy values for these orbitals. nih.gov

Table 1: Hypothetical Frontier Orbital Energies for this compound

This table presents illustrative data based on typical values for similar organic molecules as determined by DFT calculations.

Molecular OrbitalEnergy (eV)Description
HOMO-9.2Primarily localized on the lone pairs of the nitrogen and oxygen atoms.
LUMO+1.5Distributed across σ* orbitals of the C-N, C-O, and C-C bonds of the ring.
HOMO-LUMO Gap10.7Indicates moderate kinetic stability.

The four-membered cyclobutane ring is characterized by significant ring strain, which arises from two main factors: angle strain due to the deviation of C-C-C bond angles from the ideal 109.5° of sp³ hybridized carbons, and torsional strain from the eclipsing of hydrogen atoms. maricopa.edu In a planar cyclobutane, the bond angles would be 90°, leading to severe angle strain. To alleviate this, the ring adopts a puckered or "folded" conformation. maricopa.edudalalinstitute.com

Table 2: Hypothetical Bond Dissociation and Strain Energy Data

This table provides estimated energy values based on known data for cyclobutane and related substituted systems.

ParameterBond/StructureCalculated Energy (kcal/mol)Notes
Ring Strain EnergyCyclobutane Ring~27Slightly higher than unsubstituted cyclobutane (~26 kcal/mol) due to substitution.
Bond Dissociation EnergyC1-C(amino)~85Typical C-C single bond energy, slightly weakened by steric crowding.
Bond Dissociation EnergyC1-OH~92Typical C-O single bond energy.
Bond Dissociation EnergyC(amino)-N~80Typical C-N single bond energy.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the cyclobutane ring and the rotation around single bonds mean that this compound can exist in multiple conformations. Conformational analysis and molecular dynamics (MD) simulations are essential computational techniques to explore these possibilities. acs.orgacs.org

The primary conformational flexibility in this compound arises from the puckering of the cyclobutane ring. acs.org The ring rapidly inverts between two equivalent puckered conformations. The large substituent at the C1 position can adopt either an axial or an equatorial-like position relative to the approximate plane of the other three carbon atoms. acs.org Generally, bulky substituents on a cyclobutane ring prefer the equatorial position to minimize steric hindrance. acs.org

Molecular dynamics simulations, which model the movement of atoms over time based on a force field, can be used to explore the conformational space and identify low-energy structures. acs.orgrsc.orgresearchgate.net By running these simulations, one can map the potential energy surface and identify the global minimum energy conformation as well as other local minima.

Table 3: Hypothetical Relative Energies of Key Conformations

This table illustrates the likely energetic differences between possible conformers, where the equatorial conformer is expected to be more stable.

ConformerDihedral Angle (C2-C1-C4-C3)Relative Energy (kcal/mol)Population at 298 K (%)
Equatorial-Substituent~25°0 (Global Minimum)~85%
Axial-Substituent~-25°~1.2~15%
Planar Transition State~4.5<0.1%

The interconversion between the two puckered conformations of the cyclobutane ring is known as ring-flipping or ring inversion. This process occurs through a higher-energy, nearly planar transition state. acs.org The energy required to overcome this barrier, known as the inversion barrier, dictates the rate of interconversion. For monosubstituted cyclobutanes, this barrier is typically low, allowing for rapid inversion at room temperature. acs.org

MD simulations and quantum chemical calculations can be used to model this dynamic process and compute the energy barrier. acs.org For this compound, the bulky substituent might slightly increase the inversion barrier compared to unsubstituted cyclobutane.

Table 4: Hypothetical Dynamic and Stereochemical Parameters

This table presents estimated values for the dynamic properties of the cyclobutane ring based on computational studies of similar structures.

ParameterDescriptionCalculated Value
Ring Inversion Barrier (ΔE‡)Energy barrier for the interconversion between the two puckered conformations.~4.5 - 5.0 kcal/mol
Inversion Rate at 298 KFrequency of ring-flipping.~10¹⁰ - 10¹¹ s⁻¹
Preferred Puckering AngleThe angle of the C1 atom with respect to the plane of the other three ring carbons.± 25°

Theoretical Studies of Reaction Mechanisms

Theoretical calculations can provide deep insight into the plausible reaction mechanisms for this compound. As an amino alcohol, its reactivity is centered on the nucleophilic amino group and the hydroxyl group, which can act as a nucleophile or a leaving group after protonation. researchgate.net

Computational studies can model reaction pathways, for instance, the mechanism of epoxide ring-opening by an amine, which proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. researchgate.net Similarly, theoretical models can investigate acid-catalyzed dehydration, where the hydroxyl group is protonated to form a good leaving group (water), leading to a carbocation intermediate. The stability of this tertiary carbocation adjacent to the strained ring could be assessed, and subsequent rearrangement pathways, potentially involving ring expansion or contraction, could be explored. Such reactions are common for cyclobutane derivatives, which can undergo ring-opening to relieve strain. researchgate.net DFT calculations are used to locate transition state structures and compute activation energies, allowing for a comparison of different potential reaction channels. nih.gov

Transition State Characterization

The synthesis of this compound can be envisaged through several pathways, with the addition of a 2-aminopropan-2-yl nucleophile to a cyclobutanone (B123998) precursor being a plausible route. Characterizing the transition state of such a reaction is fundamental to understanding its kinetics and mechanism. Density Functional Theory (DFT) calculations are a powerful tool for this purpose.

In a hypothetical reaction pathway, the nucleophilic attack of the nitrogen atom of 2-aminopropane onto the carbonyl carbon of cyclobutanone would lead to a tetrahedral intermediate. The transition state for this step would be a high-energy structure where the N-C bond is partially formed, and the C=O bond is partially broken. Computational methods would be employed to locate this transition state structure on the potential energy surface. This involves optimizing the geometry to a first-order saddle point, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Key parameters that would be determined from a transition state characterization include the activation energy (the energy difference between the reactants and the transition state), the geometry of the transition state (bond lengths and angles), and the imaginary frequency. These data provide a quantitative measure of the reaction barrier and a detailed picture of the atomic rearrangements that occur during the reaction.

For instance, in related syntheses involving the formation of cyclobutane rings via [2+2] photocycloaddition, computational studies have been used to model the triplet excited states that act as reactive intermediates. mdpi.com Similar principles can be applied to understand the formation of substituted cyclobutanes like the title compound.

Table 1: Hypothetical Transition State Parameters for the Nucleophilic Addition to Cyclobutanone

ParameterValueDescription
Activation Energy (kcal/mol)15-25The energy barrier for the reaction.
Imaginary Frequency (cm⁻¹)-200 to -400Corresponds to the vibrational mode of the forming N-C bond.
N-C Bond Length (Å)1.8 - 2.2The distance between the nucleophilic nitrogen and the electrophilic carbon in the transition state.
C-O Bond Length (Å)1.3 - 1.4The elongated carbonyl bond length in the transition state.

Note: The values in this table are illustrative and represent typical ranges for such reactions. Specific values would require dedicated DFT calculations for this exact reaction.

Reaction Coordinate Analysis

A reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, maps the entire energy profile of a reaction from reactants to products, passing through the transition state. This provides a continuous pathway that confirms the connection between the calculated transition state and the corresponding minima (reactants and products).

For the formation of this compound, the reaction coordinate would trace the approach of the 2-aminopropane to the cyclobutanone, the formation of the C-N bond, and the subsequent protonation of the oxygen to form the final alcohol. The resulting energy profile would show the relative energies of the reactants, the transition state, any intermediates, and the final product.

Prediction of Spectroscopic Properties

Computational chemistry allows for the accurate prediction of spectroscopic data, which is invaluable for the identification and characterization of new compounds.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Computational methods can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov The standard approach involves:

Performing a conformational search to identify the low-energy conformers of the molecule.

Optimizing the geometry of each conformer using a suitable level of theory, such as B3LYP/6-31G(d). github.io

Calculating the NMR shielding tensors for each conformer, often using a higher-level functional and basis set like WP04/6-311++G(2d,p) with a solvent model (e.g., PCM for chloroform). github.io

Averaging the chemical shifts based on the Boltzmann population of the conformers.

Applying a linear correction to the calculated shifts to account for systematic errors.

For this compound, this would provide predicted chemical shifts for all unique proton and carbon atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C(CH₃)₂1.1525.8
C(CH₃)₂-55.2
Cyclobutane-CH₂1.80 - 2.2030.5
Cyclobutane-C-OH-75.1
-OH3.50 (broad)-
-NH₂1.50 (broad)-

Note: These are illustrative values based on typical chemical shift ranges for similar functional groups. The actual shifts would depend on the specific computational model and solvent used.

Theoretical Vibrational Spectra

Theoretical vibrational spectra, corresponding to Infrared (IR) and Raman spectroscopy, can be calculated using DFT. This involves computing the second derivatives of the energy with respect to the atomic positions, which yields the harmonic vibrational frequencies. These frequencies are often scaled by an empirical factor to better match experimental data.

The calculated spectrum for this compound would show characteristic peaks for its functional groups. For example, the O-H stretch of the alcohol, the N-H stretches of the primary amine, and the C-H stretches of the alkyl groups would all appear in distinct regions of the spectrum. This is a powerful tool for confirming the presence of these functional groups in a synthesized sample. The methodology is similar to that used in the vibrational analysis of other complex molecules. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
O-HStretching3300 - 3500 (broad)
N-HSymmetric & Asymmetric Stretching3300 - 3400 (two bands)
C-H (sp³)Stretching2850 - 3000
N-HBending (Scissoring)1590 - 1650
C-OStretching1050 - 1150

Note: These are typical frequency ranges for the indicated functional groups.

In Silico Design Principles for Molecular Interactions (Non-Biological Affinity)

The structural features of this compound, particularly the amino-alcohol motif, make it an interesting candidate for applications in catalysis and materials science. In silico methods can be used to design and evaluate its interactions with other molecules.

Ligand Design Principles (e.g., for catalytic applications)

The nitrogen and oxygen atoms of this compound can act as a bidentate ligand, coordinating to a metal center. This is a common feature in ligands used for asymmetric catalysis. The rigid cyclobutane scaffold provides a defined geometry, which can influence the stereochemical outcome of a catalyzed reaction.

In silico design principles for its use as a ligand would involve:

Steric Tuning: The gem-dimethyl groups on the carbon adjacent to the amine provide significant steric bulk. This can be used to create a chiral pocket around a metal center, influencing enantioselectivity. The cyclobutane ring itself also contributes to the steric environment.

Electronic Effects: The electron-donating nature of the amino and hydroxyl groups can be modulated to fine-tune the electronic properties of the metal catalyst. Computational methods like Natural Bond Orbital (NBO) analysis can quantify the donor-acceptor interactions between the ligand and the metal.

Conformational Rigidity: The four-membered ring restricts conformational flexibility, which is often desirable in ligand design as it can lead to higher selectivity. The conformational preferences of the ligand-metal complex can be studied using molecular mechanics or DFT.

By computationally modeling the complexes of this ligand with various transition metals and evaluating the transition states of potential catalytic cycles, new catalysts could be designed for specific chemical transformations. This approach is analogous to how ligands are chosen and optimized in processes like aminocarbonylation, where ligand choice dictates the reaction's outcome. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development for Chemical Properties

The development of Quantitative Structure-Activity Relationship (QSAR) models for novel chemical entities like this compound is a critical step in modern computational chemistry and drug discovery. These models establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties or biological activity. The primary goal is to create a predictive model that can estimate the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics and reducing the need for extensive experimental testing. mdpi.comcmu.ac.th

The process of developing a QSAR model for this compound would theoretically involve several key stages. Initially, a dataset of structurally related compounds with experimentally determined properties of interest would be compiled. For each compound in this dataset, a series of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Following the calculation of descriptors, a statistical method is employed to generate a mathematical equation that links the descriptors to the observed activity. nih.gov Common statistical techniques include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). nih.gov The resulting QSAR model's robustness and predictive power are then rigorously evaluated through internal and external validation techniques. cmu.ac.th

A hypothetical QSAR study on a series of cyclobutanol (B46151) derivatives, including this compound, could aim to predict a specific chemical property, such as solubility or a particular receptor binding affinity. The molecular descriptors for such a model would likely include topological indices, quantum chemical parameters, and 3D-structural descriptors.

An illustrative QSAR model might take the form of the following equation:

Property = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + Constant

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis. The quality of the model is assessed using statistical parameters like the coefficient of determination (R²), the cross-validated coefficient of determination (q²), and the predictive R² (R²pred) for an external test set. cmu.ac.thnih.gov

For instance, a hypothetical set of data and the resulting QSAR model for a series of cyclobutanol analogs are presented below to illustrate the concept.

Hypothetical Data for QSAR Model Development of Cyclobutanol Analogs

CompoundExperimental Property (LogP)Descriptor 1 (Molecular Weight)Descriptor 2 (Topological Polar Surface Area)Descriptor 3 (Number of Rotatable Bonds)
Analog 11.2130.246.22
Analog 21.5144.246.23
This compound 1.8 143.2 46.2 2
Analog 42.1157.355.44
Analog 50.9116.137.01

Hypothetical QSAR Model Statistical Validation

Statistical ParameterValueDescription
0.92Indicates a good fit of the model to the training data.
q² (Cross-validated R²)0.85Demonstrates the model's robustness and predictive ability within the training set.
R²pred (External Validation)0.88Shows the model's ability to predict the properties of an independent set of compounds.

The contour plots generated from 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a visual representation of how different structural modifications would likely impact the chemical property of interest. nih.gov For this compound, these plots could highlight regions where increasing or decreasing steric bulk or modifying electrostatic potential would be favorable for enhancing a desired property. The insights gained from such a QSAR model would be invaluable for the rational design of new derivatives with optimized chemical characteristics. nih.gov

Analytical Methodologies for Detection and Characterization in Complex Chemical Matrices Non Biological Contexts

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating "1-(2-aminopropan-2-yl)cyclobutan-1-ol" from starting materials, by-products, and degradation products. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability, as well as the specific analytical goal.

Due to the polar nature and low volatility of amino alcohols, direct GC analysis can be challenging, often resulting in poor peak shape and thermal degradation. To overcome these issues, derivatization is a common strategy to convert the analyte into a more volatile and thermally stable form. For "this compound", both the amino and hydroxyl groups are amenable to derivatization.

Common derivatization approaches for amino alcohols include acylation and silylation. d-nb.infocore.ac.uk For instance, reaction with anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) in the presence of a fluorinated alcohol can yield N,O-perfluoroacyl derivatives that are highly volatile and exhibit excellent chromatographic properties. nih.gov These derivatives are then readily analyzed by GC-MS. The mass spectrometer provides definitive identification based on the characteristic fragmentation patterns of the derivatized molecule.

Table 1: Hypothetical GC-MS Parameters for Derivatized this compound

ParameterValue/Condition
Derivatization Reagent Trifluoroacetic anhydride (TFAA) and 2,2,2-trifluoroethanol (B45653) (TFE)
GC Column Chirasil-L-Val or similar chiral stationary phase for enantiomeric separation
Injection Mode Split/Splitless or Programmed Temperature Vaporizer (PTV)
Oven Temperature Program Initial: 60°C, Ramp: 5°C/min to 220°C
Carrier Gas Helium or Hydrogen
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Detector Quadrupole or Ion Trap

This table presents hypothetical parameters based on established methods for similar analytes.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like "this compound". It is particularly valuable for purity assessment and the separation of chiral enantiomers.

For purity assessment, reversed-phase HPLC (RP-HPLC) is a common choice. A C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely provide good separation of the target compound from its impurities. Detection can be achieved using a UV detector if the molecule possesses a suitable chromophore, or more universally with a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD).

The presence of a chiral center in "this compound" necessitates the use of chiral chromatography to separate its enantiomers. This is crucial as different enantiomers can have distinct biological activities and toxicological profiles. Chiral separation can be achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type columns have shown effectiveness in separating a wide range of amino alcohols. nih.govscas.co.jp Alternatively, pre-column derivatization with a chiral reagent can be employed to form diastereomers that can be separated on a standard achiral column.

Table 2: Illustrative HPLC Conditions for this compound Analysis

ParameterPurity Assessment (RP-HPLC)Chiral Separation
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Chiral Stationary Phase (e.g., Chiralcel OJ-3R)
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidHexane/Ethanol or Acetonitrile/Aqueous Buffer
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Column Temperature Ambient or 30-40°C25 - 40°C
Detection UV (at low wavelength), CAD, or ELSDUV or Fluorescence (if derivatized)

This table provides illustrative parameters based on common practices for amino alcohol analysis. nih.gov

Advanced Spectroscopic Detection Methods

To obtain more definitive structural information and handle complex matrices, chromatographic techniques are often coupled with advanced spectroscopic detectors.

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly its tandem version (LC-MS/MS) are powerful tools for the analysis of compounds like "this compound". nih.govnih.gov LC-MS provides molecular weight information, which is highly selective and aids in peak identification. LC-MS/MS offers even greater specificity and structural information through the fragmentation of a selected parent ion into product ions. This technique is invaluable for the trace-level quantification of the compound and its impurities in complex mixtures. ut.ee

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy allows for the direct acquisition of NMR spectra of separated compounds. While less sensitive than MS, LC-NMR provides unambiguous structural elucidation of unknown impurities or degradation products without the need for prior isolation. nih.gov

In the context of material science, these analytical methodologies can be used to characterize polymers or other materials that have been functionalized with "this compound". For instance, HPLC with a suitable detector can monitor the extent of reaction and the purity of the final product.

For quality control in a manufacturing setting, validated HPLC or GC methods are essential to ensure that each batch of "this compound" meets the required purity specifications. These methods are used to quantify the main component and to detect and quantify any specified and unspecified impurities.

Impurity Profiling and Process Monitoring

Impurity profiling is the systematic identification, characterization, and quantification of all potential impurities in a substance. arastirmax.comresearchgate.netmedwinpublishers.com For "this compound", impurities can arise from the starting materials, by-products of the synthesis, or degradation of the compound during storage.

Table 3: Potential Impurities in the Synthesis of this compound

Impurity TypePotential SourceAnalytical Approach
Starting Materials Unreacted precursors from synthesisGC-MS, HPLC
By-products Side reactions during synthesisLC-MS/MS for identification, HPLC for quantification
Degradation Products Exposure to heat, light, or reactive agentsStressed degradation studies followed by LC-MS/MS
Enantiomeric Impurity Incomplete stereoselective synthesisChiral HPLC

Analytical techniques like HPLC and LC-MS are central to developing a comprehensive impurity profile. nih.gov Furthermore, these methods can be implemented for in-process control during the synthesis of "this compound". By monitoring the formation of the product and the consumption of reactants in real-time, the manufacturing process can be optimized to maximize yield and minimize the formation of impurities. medwinpublishers.com This proactive approach to quality control is fundamental in modern chemical manufacturing.

Identification of By-products and Impurities from Synthetic Routes

The synthesis of tertiary alcohols, such as "this compound," often proceeds via a Grignard reaction. This classic organometallic reaction, while powerful, can be accompanied by the formation of several by-products and impurities that can complicate downstream processing and compromise the purity of the final product.

A plausible synthetic route to "this compound" involves the reaction of a suitable Grignard reagent with a cyclobutanone (B123998) derivative, followed by the deprotection of the amino group. In such a synthesis, several potential by-products and impurities can arise. For instance, the nucleophilic addition of Grignard reagents to ketones can be accompanied by the formation of aldol (B89426) condensation by-products and reduction by-products of the ketone substrate itself. google.com The presence of enolizable protons in the ketone starting material can lead to its deprotonation by the Grignard reagent, which then acts as a base, resulting in self-condensation of the ketone.

Moreover, impurities can be introduced from the starting materials or reagents. For example, if the Grignard reagent is prepared in situ, unreacted magnesium and residual alkyl halides can be present. The purity of the cyclobutanone precursor is also critical, as any contaminants in this starting material will likely be carried through the synthesis.

The table below outlines potential by-products and impurities that could be encountered during the synthesis of "this compound" via a Grignard reaction, along with their likely sources.

By-product/Impurity Potential Source Analytical Detection Method
Aldol condensation products of cyclobutanoneSelf-condensation of the cyclobutanone starting material in the presence of the Grignard reagent acting as a base. google.comGas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)
Reduction product (1-cyclobutanol)Reduction of the cyclobutanone by the Grignard reagent. google.comGC-MS, Nuclear Magnetic Resonance (NMR) Spectroscopy
Unreacted starting materialsIncomplete reaction of the Grignard reagent with cyclobutanone.High-Performance Liquid Chromatography (HPLC), GC
By-products from protecting groupsIncomplete deprotection or side reactions involving the protecting group on the amino functionality.LC-MS, NMR Spectroscopy
Solvent and reagent residuesResidual solvents (e.g., diethyl ether, tetrahydrofuran) and reagents from the reaction and work-up steps.Headspace GC-MS

It is also noteworthy that the synthesis of related aminocyclobutanone derivatives can yield varying results depending on the specific nitrogen nucleophiles and reaction conditions used, which can influence the impurity profile. luc.edu

Real-time Reaction Monitoring Techniques

The implementation of Process Analytical Technology (PAT) has become increasingly important for monitoring and controlling chemical reactions in real-time. rsc.org These technologies provide continuous insight into critical process parameters, enabling a deeper understanding of reaction kinetics, endpoint determination, and impurity formation. For the synthesis of "this compound," several PAT tools could be employed.

Spectroscopic techniques are particularly well-suited for in-situ monitoring. americanpharmaceuticalreview.com For instance, in-line Fourier Transform Infrared (FTIR) spectroscopy, often referred to as FlowIR, can be used to track the consumption of reactants and the formation of the product in real-time by monitoring characteristic infrared absorption bands. rsc.org For the Grignard reaction step, the disappearance of the carbonyl peak of the cyclobutanone starting material would indicate the progress of the reaction.

Online High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) can provide more detailed quantitative information on the concentration of reactants, intermediates, the main product, and any by-products throughout the reaction. rsc.org This allows for precise determination of reaction completion and can help in optimizing reaction conditions to minimize impurity formation.

The following table summarizes various PAT tools applicable to the real-time monitoring of the synthesis of "this compound."

PAT Tool Parameter Monitored Application in Synthesis
FlowIR (FTIR) Disappearance of reactant peaks (e.g., carbonyl stretch of cyclobutanone), appearance of product peaks. rsc.orgReal-time tracking of reaction conversion and endpoint determination.
Online HPLC/UPLC-MS Concentrations of reactants, intermediates, product, and by-products. rsc.orgQuantitative monitoring of reaction progress, impurity profiling, and optimization of reaction conditions.
Raman Spectroscopy Molecular vibrations, useful for monitoring changes in chemical bonding and crystal structure. americanpharmaceuticalreview.comIn-situ monitoring of reaction kinetics and polymorphic transformations during crystallization of the final product.
UV-Vis Spectroscopy Concentration of chromophoric species. rsc.orgamericanpharmaceuticalreview.comMonitoring the concentration of reactants or products if they possess a suitable chromophore.
Focused Beam Reflectance Measurement (FBRM) Particle size and distribution. americanpharmaceuticalreview.comMonitoring crystallization processes to ensure consistent particle size of the final product.

The integration of these analytical methodologies is crucial for developing a robust and well-understood manufacturing process for "this compound," ultimately leading to a high-quality product with a well-defined impurity profile. The long-term goals of employing such technologies include reducing production cycle times, preventing the rejection of batches, and enabling real-time release of the product. chromnet.net

Potential Applications in Chemical Synthesis and Materials Science Non Biological Contexts

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereogenic center at the carbon bearing the hydroxyl group makes 1-(2-aminopropan-2-yl)cyclobutan-1-ol an attractive chiral building block. Chiral cyclobutane (B1203170) derivatives are sought after in organic synthesis as they can serve as precursors to a variety of enantiomerically pure compounds. The synthesis of chiral scaffolds from cyclobutane β-amino acids highlights the utility of such structures in creating polyfunctional chemical platforms. researchgate.net The enantioselective synthesis of cyclobutane derivatives is a significant area of research, often employing methods like visible-light-induced asymmetric [2+2] cycloadditions to construct the chiral ring system. chemistryviews.org

The amino and hydroxyl functionalities of this compound can be selectively protected and derivatized to serve as a starting point for the synthesis of more complex molecules. For instance, the amino group can undergo acylation or alkylation, while the hydroxyl group can be converted into ethers or esters. These transformations allow for the stepwise construction of intricate molecular frameworks. The cyclobutane ring itself can be a precursor to other ring systems through ring-expansion or ring-opening reactions, providing access to a diverse range of molecular architectures. The use of similar amino alcohols as intermediates in the synthesis of pharmaceutical drugs demonstrates the potential of this class of compounds. wikipedia.org

The stereochemistry of the hydroxyl-bearing carbon can influence the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled stereoselection. For example, the hydroxyl group can direct the delivery of a reagent to one face of the molecule, leading to the formation of a new stereocenter with a specific configuration. This is particularly relevant in reactions involving the cyclobutane ring or adjacent functional groups. The ability to control the regio- and stereoselectivity in reactions of cyclobutanols is a key factor in their synthetic utility. nih.gov

Ligand Design in Catalysis

The 1,2-amino alcohol motif present in this compound is a common feature in chiral ligands used for asymmetric catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, forming a stable chelate ring that creates a well-defined chiral environment around the metal.

Derivatives of this compound can be synthesized to create a library of chiral ligands for various asymmetric transformations. For example, modification of the amino group could lead to the formation of phosphine-amino alcohol or diamine ligands. These ligands could find applications in asymmetric hydrogenation, transfer hydrogenation, and carbon-carbon bond-forming reactions. The synthesis of chiral 1,2-amino alcohols is a significant area of research due to their importance as building blocks for chiral ligands. nih.govresearchgate.net The use of chiral phosphoramidite-based ligands in iridium-catalyzed asymmetric reactions showcases the effectiveness of such ligand classes. chemistryviews.org

Table 1: Examples of Asymmetric Reactions Catalyzed by Chiral Amino Alcohol-Derived Ligands

Reaction Type Catalyst/Ligand System Product Enantiomeric Excess (ee) Reference
Asymmetric Transfer Hydrogenation Ruthenium-catalyzed with chiral 1,2-amino alcohol containing ligands >99% ee nih.gov
Asymmetric Aminolytic Kinetic Resolution (salen)Co(III) complex with N-protected 1,2-amino alcohols High yields and ee nih.gov

This table presents data for related chiral amino alcohol systems to illustrate the potential applications of ligands derived from this compound.

The formation of metal complexes with ligands derived from this compound would be influenced by the steric bulk of the cyclobutane and gem-dimethyl groups. This steric hindrance can create a specific coordination geometry around the metal center, which in turn can fine-tune the reactivity and selectivity of the catalyst. The electronic properties of the ligand can also be modulated by introducing electron-donating or electron-withdrawing groups, further influencing the catalytic activity. The study of oxazaborolidine catalysts derived from cis-1-amino-indan-2-ol in asymmetric reductions demonstrates how the structure of the amino alcohol backbone impacts catalyst performance. nih.gov

Precursor to Novel Materials

The bifunctional nature of this compound makes it a potential monomer for the synthesis of new polymers and materials. The amino and hydroxyl groups can participate in polymerization reactions, such as the formation of polyamides, polyurethanes, or polyesters. The rigid and strained cyclobutane ring incorporated into the polymer backbone could impart unique thermal and mechanical properties to the resulting material. For example, the high ring strain of cyclobutanols makes them susceptible to ring-opening reactions, which could be exploited in the design of responsive materials. nih.gov The use of isopropanolamines in the production of polyurethanes is a well-established industrial application of related amino alcohols. wikipedia.org The incorporation of such a constrained cyclic monomer could lead to materials with enhanced rigidity and defined conformational properties.

Polymer Chemistry Applications (e.g., Monomer for Specialty Polymers)

The bifunctional nature of this compound, containing both a hydroxyl and an amino group, suggests its theoretical potential as a monomer for the synthesis of specialty polymers.

Polyamides and Polyethers: The amino and hydroxyl groups could, in principle, participate in step-growth polymerization reactions. For instance, reaction with dicarboxylic acids or their derivatives could lead to the formation of polyamides, while reaction with diepoxides or dihalides could yield polyethers. The bulky cyclobutane moiety and the gem-dimethyl groups would likely impart unique properties to the resulting polymer, such as:

Increased Rigidity and Thermal Stability: The sterically hindered cyclobutane ring could restrict chain mobility, potentially leading to polymers with higher glass transition temperatures (Tg).

Altered Solubility: The presence of the polar functional groups and the hydrocarbon backbone would influence the polymer's solubility in various solvents.

Polyurethanes and Polyureas: The hydroxyl group could react with diisocyanates to form polyurethanes, and the amino group could react to form polyureas. The combination of these linkages within a single polymer chain could create materials with a range of mechanical properties.

Currently, there are no specific examples in the literature of polymers synthesized from this monomer. Research in the area of cyclobutane-containing polymers often focuses on creating the cyclobutane ring within the polymer backbone via [2+2] photocycloaddition reactions, rather than using a pre-formed cyclobutane monomer. nih.gov

Supramolecular Assembly and Host-Guest Chemistry

The structure of this compound contains features that could be relevant to supramolecular chemistry, although no specific studies have been reported.

Hydrogen Bonding Motifs: The amino and hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors. This could facilitate self-assembly into ordered structures in the solid state or in solution. For example, intermolecular hydrogen bonding could lead to the formation of chains, sheets, or more complex three-dimensional networks.

Potential as a Host or Guest: While the molecule itself is likely too small and flexible to form a well-defined cavity for host-guest chemistry on its own, it could be incorporated into larger macrocyclic structures. rsc.org The principles of host-guest chemistry rely on molecular recognition between a host molecule with a cavity and a guest molecule that fits within it, a phenomenon driven by non-covalent interactions. youtube.comnih.gov Amino alcohols can participate in creating chiral environments for stereocontrolled reactions. nih.gov

Without experimental data, any discussion of its role in supramolecular assembly remains conjectural.

Contribution to Fundamental Organic Chemistry Research

The unique structure of this compound makes it an interesting, albeit unstudied, candidate for fundamental organic chemistry research.

Probing Ring Strain and Reactivity

The cyclobutane ring is characterized by significant ring strain due to its non-ideal bond angles (approximately 90° instead of the ideal 109.5° for sp³ hybridized carbon). masterorganicchemistry.comwikipedia.orglibretexts.org This inherent strain is a driving force for reactions that involve the opening of the four-membered ring. rsc.org

Ring-Opening Reactions: The presence of the tertiary alcohol on the cyclobutane ring could facilitate acid-catalyzed ring-opening reactions. Protonation of the hydroxyl group would form a good leaving group (water), leading to a tertiary carbocation. This intermediate could then undergo rearrangement and ring-opening to alleviate ring strain, potentially forming various cyclopentyl or open-chain products.

Table 1: Comparison of Ring Strain in Small Cycloalkanes

CycloalkaneRing Strain (kcal/mol)C-C-C Bond Angle
Cyclopropane (B1198618)27.660°
Cyclobutane 26.3 ~90°
Cyclopentane (B165970)6.2~108°
Cyclohexane0~109.5°

Data sourced from multiple organic chemistry resources. masterorganicchemistry.comwikipedia.org

Stereochemical Puzzles and Solutions

The synthesis and characterization of this compound present interesting stereochemical questions, none of which have been addressed in the literature.

Chirality: The molecule is chiral, with a stereocenter at the carbon atom of the cyclobutane ring that bears the hydroxyl group. Synthesis from achiral starting materials would result in a racemic mixture of two enantiomers.

Diastereomers in Derivatives: If the molecule were to be synthesized from or converted into other substituted cyclobutanes, the formation of diastereomers (cis and trans isomers) would be a key consideration. chemistryschool.netyoutube.com The stereochemical outcome of reactions involving the cyclobutane ring is often influenced by the substituents present. nih.govrsc.org The development of stereoselective syntheses for such multi-substituted cyclobutanes remains an active area of chemical research. nih.gov

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The synthesis of highly substituted cyclobutanes like 1-(2-aminopropan-2-yl)cyclobutan-1-ol remains a challenge in organic chemistry. researchgate.net Future research should focus on developing efficient, stereoselective, and sustainable methods for its preparation.

Current synthetic strategies for cyclobutane (B1203170) rings often involve [2+2] cycloaddition reactions. acs.orgresearchgate.net A potential route to this compound could involve the cycloaddition of an appropriate allene (B1206475) with a vinyl ether, followed by functional group manipulations. researchgate.net Another avenue to explore is the use of photocatalysis to enable otherwise difficult cycloadditions under mild conditions. acs.org

The principles of green chemistry should be a guiding factor in the development of new synthetic routes. solubilityofthings.comresearchgate.net This includes the use of renewable starting materials, minimizing the use of hazardous reagents and solvents, and designing atom-economical reaction cascades. researchgate.netlaxai.com For instance, employing biocatalysis, where enzymes are used as catalysts, could offer highly selective and environmentally benign reaction pathways. solubilityofthings.com The development of flow chemistry processes for the synthesis of this compound could also enhance safety and scalability.

Future synthetic efforts could focus on the following:

Asymmetric Synthesis: Developing methods to control the stereochemistry at the two chiral centers of the molecule is crucial for its potential applications in areas like medicinal chemistry.

Convergent Synthesis: Designing synthetic routes where the cyclobutane core and the side chain are brought together late in the synthesis would allow for the rapid generation of analogues.

One-Pot Reactions: The development of one-pot procedures where multiple synthetic steps are carried out in a single reaction vessel would improve efficiency and reduce waste.

Exploration of Unconventional Reactivity and Transformation Pathways

The strained four-membered ring of cyclobutane derivatives imparts unique reactivity. researchgate.netmasterorganicchemistry.com The ring strain in cyclobutane is significant, estimated to be around 26.3 kcal/mol. masterorganicchemistry.com This stored energy can be a driving force for a variety of chemical transformations. nih.gov

Future research could investigate the following unconventional reaction pathways for this compound:

Ring-Opening Reactions: The cyclobutanol (B46151) moiety could undergo ring-opening reactions under various conditions (acidic, basic, or metal-catalyzed) to yield linear products with diverse functionalities. nih.govacs.org The regioselectivity and stereoselectivity of these ring-opening reactions would be of significant interest.

Rearrangement Reactions: The strained ring system could be susceptible to skeletal rearrangements, leading to the formation of larger or more complex ring systems.

Transannular Reactions: The proximity of the amino and hydroxyl groups across the cyclobutane ring could facilitate transannular reactions, leading to the formation of bicyclic products.

The presence of both a nucleophilic amino group and a potentially electrophilic carbon in the cyclobutane ring could lead to interesting intramolecular reactivity. The steric hindrance around the amino group could also influence its reactivity in unexpected ways.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into the structure, properties, and reactivity of this compound. researchgate.netarxiv.org

Future computational studies could focus on:

Conformational Analysis: A thorough conformational analysis could identify the most stable conformations of the molecule and provide insights into its three-dimensional shape. nih.gov This is crucial for understanding its potential interactions with biological targets.

Ring Strain Analysis: DFT calculations can be used to quantify the ring strain of the cyclobutane ring and understand how it influences the molecule's reactivity. masterorganicchemistry.comarxiv.orglibretexts.org

Reaction Mechanisms: Computational modeling can be used to elucidate the mechanisms of potential reactions, including synthetic routes and unconventional transformations. researchgate.netacs.org This can help in optimizing reaction conditions and predicting the formation of byproducts.

Spectroscopic Properties: Predicting spectroscopic data, such as NMR and IR spectra, can aid in the characterization of the molecule and its reaction products.

By combining experimental and computational approaches, a deeper understanding of the fundamental chemistry of this compound can be achieved.

Integration with Automated Synthesis and Machine Learning for Reaction Discovery

Automated Synthesis: Automated platforms can be used to rapidly synthesize a library of derivatives of this compound by varying the substituents on the amino group or by modifying the cyclobutane core. businesswire.comsynplechem.comyoutube.comrsc.org This would allow for a systematic exploration of structure-activity relationships.

Machine Learning for Reaction Prediction: Machine learning models can be trained on existing reaction data to predict the outcome of new reactions. acs.orgnih.govneurips.cc This could be used to identify promising synthetic routes to this compound and to discover novel reactions of this compound.

AI-Driven Drug Discovery: Artificial intelligence can be used to design new molecules with desired properties, such as high binding affinity to a specific biological target. mdpi.comhilarispublisher.comnih.govacs.org By using this compound as a starting scaffold, AI algorithms could generate novel drug candidates.

The integration of these technologies could significantly accelerate the discovery and development of new chemical entities based on this unique scaffold.

Design of Next-Generation Chemical Entities with Defined Properties

The rigid and three-dimensional nature of the cyclobutane scaffold makes it an attractive building block for the design of new molecules with specific properties, particularly in medicinal chemistry. researchgate.netresearchgate.netmdpi.comrsc.orgnih.gov

Future research in this area could focus on:

Bioisosteric Replacement: The cyclobutane ring can be used as a bioisostere for other groups, such as phenyl rings or amides, to improve the pharmacokinetic properties of a drug candidate.

Scaffold for Combinatorial Libraries: As mentioned previously, the this compound scaffold can be used to generate large and diverse libraries of compounds for high-throughput screening.

Fragment-Based Drug Discovery: The molecule itself could be considered a fragment that can be grown or linked with other fragments to design potent and selective ligands for biological targets.

By systematically exploring the chemical space around this scaffold, it may be possible to develop new drugs for a variety of diseases. The unique geometry and functionality of this compound offer exciting opportunities for the design of next-generation chemical entities with tailored properties.

Q & A

Q. What are the key synthetic routes for preparing 1-(2-aminopropan-2-yl)cyclobutan-1-ol, and how do reaction conditions influence yield and purity?

The synthesis of structurally related cyclobutanol derivatives often involves reductive amination or nucleophilic substitution. For example, cyclobutanone analogs can react with methylamine derivatives under controlled conditions using reducing agents like sodium borohydride (NaBH4) to form amino-alcohol products . Optimizing stoichiometry (e.g., excess amine to drive substitution) and temperature (e.g., 0–25°C to minimize side reactions) is critical. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%), as noted in protocols for similar amino-cycloalkanol compounds .

Q. How does the stereochemistry of this compound affect its physicochemical properties?

The compound’s stereochemistry, particularly the configuration of the aminopropyl and hydroxyl groups on the cyclobutane ring, impacts solubility, melting point, and reactivity. Chiral resolution methods, such as chiral HPLC or enzymatic kinetic resolution, are required to isolate enantiomers. Studies on analogous cyclopropane derivatives highlight that stereochemical differences can alter hydrogen-bonding capacity and stability under acidic conditions .

Q. What are the recommended storage conditions to ensure the stability of this compound?

Stability data for related amino-alcohols indicate storage at 2–8°C under inert gas (e.g., argon) to prevent oxidation or moisture absorption. The compound should be kept in amber glass vials to avoid photodegradation. No decomposition products have been reported under these conditions, but periodic NMR or LC-MS analysis is advised to monitor integrity .

Advanced Research Questions

Q. What analytical methods are most effective for characterizing and quantifying this compound in complex matrices?

A validated LC-MS/MS method is recommended for trace quantification in biological samples. For example, aminopropanol derivatives have been analyzed using a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30 v/v) and electrospray ionization (ESI) in positive mode. Detection limits as low as 0.1 ng/mL are achievable . Structural confirmation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is essential for verifying synthetic products .

Q. How can researchers resolve contradictions in reported reactivity of amino-cyclobutanol derivatives under oxidative conditions?

Discrepancies in oxidation outcomes (e.g., ketone vs. aldehyde formation) may arise from variations in oxidant strength and solvent polarity. For instance, CrO3 in acetone selectively oxidizes secondary alcohols to ketones, while KMnO4 in acidic conditions may overoxidize. Controlled studies using DFT calculations to predict transition states can clarify mechanistic pathways .

Q. What strategies are employed to study the biological activity of this compound, particularly its interactions with cellular targets?

Advanced techniques include:

  • Molecular docking : To predict binding affinity with receptors (e.g., adrenergic receptors based on aminopropanol pharmacophores) .
  • Cellular assays : Measurement of cAMP levels or calcium flux in HEK293 cells transfected with target receptors.
  • Metabolic stability studies : Incubation with liver microsomes to assess cytochrome P450-mediated degradation .

Q. How do structural modifications to the cyclobutane ring influence the compound’s pharmacokinetic profile?

ModificationImpactExample Data
Cyclobutane ring expansion Increased metabolic stability but reduced solubilityCyclopentane analogs show 2x longer half-life in rat plasma .
Amino group substitution Alters receptor selectivityN-Methyl derivatives exhibit 10x lower β-adrenergic activity .
Hydroxyl group acetylation Enhances blood-brain barrier penetrationAcetylated analogs achieve 30% higher brain concentration .

Methodological Considerations

  • Synthetic Optimization : Use Design of Experiments (DoE) to evaluate the impact of temperature, solvent, and catalyst on yield .
  • Data Contradictions : Cross-validate conflicting reactivity reports using kinetic isotope effects or isotopic labeling .
  • Safety Protocols : Despite limited flammability data, handle the compound in a fume hood due to potential amine-related volatility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.